molecular formula C15H25NO6 B15588210 Echinatine N-oxide

Echinatine N-oxide

Cat. No.: B15588210
M. Wt: 315.36 g/mol
InChI Key: DNAWGBOKUFFVMB-JOJRCHLWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Echinatine N-oxide is a useful research compound. Its molecular formula is C15H25NO6 and its molecular weight is 315.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

IUPAC Name

[(7S,8S)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

InChI

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15-,16?/m0/s1

InChI Key

DNAWGBOKUFFVMB-JOJRCHLWSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Echinatine N-oxide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinatine N-oxide, a pyrrolizidine (B1209537) alkaloid found in various plant species, is a compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The document details available data on its chemical identity, and while specific experimental values for some physical properties remain elusive in the literature, this guide consolidates what is currently known. Furthermore, it outlines generalized experimental protocols for the isolation of related pyrrolizidine alkaloids and the assessment of biological activities, offering a foundational framework for researchers. The guide also visualizes key concepts, including a generalized metabolic pathway and experimental workflows, to facilitate a deeper understanding of this compound for research and drug development purposes.

Chemical Identity and Structure

This compound is a tertiary amine N-oxide derivative of the pyrrolizidine alkaloid echinatine. The N-oxide functional group significantly influences the molecule's polarity and biological disposition.

Chemical Structure:

Caption: 2D structure of this compound.

Systematic and Common Names
  • IUPAC Name: (7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate[1]

  • Common Synonyms: Echinatine oxide[1]

Chemical Formula and Molecular Weight

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₅NO₆[2]
Molecular Weight 315.36 g/mol [2]
CAS Number 20267-93-0[2]
Appearance White to off-white solid[3]
Solubility Soluble in methanol (B129727) and water[3]
Melting Point Data not available in cited sources
Boiling Point Data not available in cited sources
pKa Data not available in cited sources
SMILES String CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O[4]

Natural Occurrence

This compound is a naturally occurring compound found in several plant species, primarily within the Boraginaceae family. Its presence is often alongside its parent alkaloid, echinatine.

Known Plant Sources:

  • Rindera graeca[2][5]

  • Heliotropium indicum L.[4][5]

  • Cynoglossum sp.

  • Eupatorium sp.

Biological Activity and Potential Signaling Pathways

Pyrrolizidine alkaloids (PAs) and their N-oxides are known for a range of biological activities, including potential toxicity. However, some studies suggest that specific compounds in this class may also possess therapeutic properties. The N-oxide form is generally considered less toxic than the parent alkaloid. The biological activity of this compound itself is not extensively studied, but inferences can be drawn from related compounds.

Antioxidant and Anti-inflammatory Activity

The related compound, echinatin (B1671081) (without the N-oxide), has been shown to possess antioxidant and anti-inflammatory properties. It can act as a potent activator of the antioxidant transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. It is plausible that this compound may share or have precursor activity for these effects.

A potential mechanism for the anti-inflammatory effects of related compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_Translocation->Gene_Expression Echinatin_like_compounds Echinatin-like Compounds Echinatin_like_compounds->IKK Inhibition

Caption: Generalized NF-κB signaling pathway and potential inhibition.

Neuroprotective Effects

Some pyrrolizidine alkaloids and related compounds have been investigated for their neuroprotective properties, particularly in the context of oxidative stress. The activation of the Nrf2 signaling pathway is a key mechanism in cellular defense against oxidative stress. Nrf2 activation leads to the expression of several antioxidant enzymes.

nrf2_pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Nrf2_Release Nrf2 Release and Nuclear Translocation Keap1_Nrf2->Nrf2_Release ARE Binding to ARE Nrf2_Release->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Echinatin_like_compounds Echinatin-like Compounds Echinatin_like_compounds->Keap1_Nrf2 Activation

Caption: Simplified Nrf2 antioxidant response pathway.

Cytotoxicity

Pyrrolizidine alkaloids are known for their potential hepatotoxicity, which is mediated by metabolic activation in the liver to reactive pyrrolic esters. The N-oxide forms are generally less toxic as they are more water-soluble and more readily excreted. However, they can be reduced back to the parent tertiary amine alkaloid by gut microbiota and hepatic enzymes, which can then be metabolized to toxic intermediates.

metabolic_activation Echinatine_N_oxide This compound (Less toxic, water-soluble) Echinatine Echinatine (Tertiary amine) Echinatine_N_oxide->Echinatine Reduction (Gut microbiota, liver enzymes) Dehydroechinatine Dehydroechinatine (Pyrrolic ester) Echinatine->Dehydroechinatine Metabolic Activation (CYP450 enzymes) Cellular_Macromolecules Cellular Macromolecules (e.g., DNA, proteins) Dehydroechinatine->Cellular_Macromolecules Alkylation Hepatotoxicity Hepatotoxicity Cellular_Macromolecules->Hepatotoxicity

Caption: Generalized metabolic activation of pyrrolizidine alkaloid N-oxides.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely available. The following sections provide generalized methodologies for the isolation of pyrrolizidine alkaloids from plant sources and for conducting relevant biological assays.

Generalized Isolation of Pyrrolizidine Alkaloids and their N-oxides from Plant Material

This protocol is based on methods used for the extraction of pyrrolizidine alkaloids from Rindera and Heliotropium species.

isolation_workflow cluster_extraction Extraction cluster_separation Separation of Tertiary Bases and N-oxides cluster_purification Purification Plant_Material Dried and Powdered Plant Material Acid_Extraction Maceration with dilute acid (e.g., 0.05 M H2SO4) Plant_Material->Acid_Extraction Centrifugation Centrifugation Acid_Extraction->Centrifugation Aqueous_Extract Aqueous Acidic Extract Centrifugation->Aqueous_Extract Portion_A Portion A (Tertiary Bases) Aqueous_Extract->Portion_A Portion_B Portion B (Total Alkaloids) Aqueous_Extract->Portion_B Basify_A Basify to pH ~9-10 (e.g., with NH4OH) Portion_A->Basify_A LLE_A Liquid-Liquid Extraction (e.g., with CH2Cl2) Basify_A->LLE_A Tertiary_Alkaloids Tertiary Alkaloid Fraction LLE_A->Tertiary_Alkaloids Reduction Reduction with Zn dust Portion_B->Reduction Basify_B Basify to pH ~9-10 Reduction->Basify_B LLE_B Liquid-Liquid Extraction (e.g., with CH2Cl2) Basify_B->LLE_B Total_Alkaloids Total Alkaloid Fraction LLE_B->Total_Alkaloids Column_Chromatography Column Chromatography (e.g., Silica (B1680970) gel, Sephadex) Total_Alkaloids->Column_Chromatography Isolated_Compound Isolated this compound Column_Chromatography->Isolated_Compound

Caption: Generalized workflow for the isolation of pyrrolizidine alkaloids.

Methodology:

  • Extraction:

    • Air-dried and powdered plant material (e.g., aerial parts of Rindera graeca) is macerated in an acidic aqueous solution (e.g., 0.05 M H₂SO₄) with sonication.

    • The mixture is centrifuged, and the supernatant containing the protonated alkaloids is collected. This process is typically repeated to ensure complete extraction.

    • The combined aqueous extracts are filtered.

  • Separation of Tertiary Alkaloids and N-oxides:

    • The aqueous extract is divided into two portions.

    • To isolate the tertiary alkaloids: One portion is made alkaline (pH ~9-10) with a base such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, which can then be extracted into an organic solvent like dichloromethane.

    • To isolate the total alkaloids (including those from N-oxides): The other portion is treated with a reducing agent, such as zinc dust, to convert the N-oxides to their corresponding tertiary amines. The mixture is then basified and extracted with an organic solvent as described above.

  • Purification:

    • The crude alkaloid fractions are concentrated and further purified using chromatographic techniques, such as column chromatography on silica gel or Sephadex, to yield the pure compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a generalized protocol to assess the potential cytotoxicity of this compound.

mtt_assay_workflow Cell_Seeding Seed cells (e.g., HepG2) in a 96-well plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with various concentrations of This compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for an MTT cytotoxicity assay.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human liver cancer cell line HepG2) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

This compound is a pyrrolizidine alkaloid with a defined chemical structure, though some of its physical properties are not yet fully characterized in the public domain. Its biological activities are inferred from related compounds and suggest potential for antioxidant, anti-inflammatory, and neuroprotective effects, likely mediated through signaling pathways such as Nrf2 and NF-κB. However, the potential for metabolic activation to toxic intermediates warrants careful consideration in any therapeutic development. The generalized protocols provided herein offer a starting point for researchers to further investigate the isolation, synthesis, and biological evaluation of this intriguing natural product. Further studies are necessary to fully elucidate the pharmacological and toxicological profile of this compound.

References

The Biosynthesis of Echinatine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of echinatine (B1671082) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) of significant interest due to its biological activities and toxicological properties. This document details the known enzymatic steps, presents relevant quantitative data, and provides detailed experimental protocols for the study of this pathway. The information is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction to Echinatine N-oxide and Pyrrolizidine Alkaloids

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably in the Boraginaceae family, including members of the Symphytum genus (comfrey). PAs are a large group of heterocyclic secondary metabolites that plants produce as a defense mechanism against herbivores[1]. They are esters composed of a necine base, a bicyclic amino alcohol, and one or more necic acids[1]. In plants, PAs predominantly exist in their N-oxide form, which is generally more water-soluble and less toxic than the corresponding tertiary amine base[1]. Echinatine is the ester of the necine base retronecine (B1221780) and the necic acid trachelanthic acid. Its N-oxide form is the final product of the biosynthetic pathway in plants.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

  • Formation of the necine base precursor, homospermidine.

  • Conversion of homospermidine to the necine base, retronecine.

  • Esterification of retronecine with trachelanthic acid to form echinatine, followed by N-oxidation.

While the initial steps of the pathway are well-characterized, the enzymes responsible for the later stages of retronecine formation, esterification, and N-oxidation in the context of echinatine biosynthesis have not yet been fully elucidated.

Formation of Homospermidine: The Committed Step

The biosynthesis of all pyrrolizidine alkaloids begins with the formation of the symmetrical polyamine homospermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) , which is considered the first committed and pathway-specific enzyme in PA biosynthesis[2].

HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine (B129725) to putrescine, yielding homospermidine and 1,3-diaminopropane[2][3].

Putrescine + Spermidine → Homospermidine + 1,3-Diaminopropane

The precursors, putrescine and spermidine, are derived from the amino acids arginine and ornithine.

Conversion of Homospermidine to Retronecine

The conversion of homospermidine to the necine base retronecine is a multi-step process that is not yet fully characterized at the enzymatic level. Tracer studies have been instrumental in outlining the likely intermediates. The proposed sequence involves the oxidative deamination of homospermidine, followed by cyclization and a series of oxidation and reduction reactions to form the characteristic bicyclic retronecine core.

The initial step is likely catalyzed by a copper-containing diamine oxidase, which oxidizes homospermidine to an unstable dialdehyde (B1249045) intermediate. This intermediate then spontaneously cyclizes via an intramolecular Mannich reaction to form the pyrrolizidine skeleton. Subsequent enzymatic modifications, including hydroxylations and the introduction of the 1,2-double bond, lead to the formation of retronecine.

Esterification and N-oxidation

The final steps in the biosynthesis of this compound involve the esterification of the retronecine base with trachelanthic acid to form echinatine, followed by the oxidation of the tertiary nitrogen to form the N-oxide.

The enzyme responsible for the esterification, likely an acyltransferase, has not yet been identified for echinatine biosynthesis. Similarly, the specific enzyme that catalyzes the N-oxidation of echinatine, presumably a pyrrolizidine alkaloid N-oxygenase , has not been characterized in plants producing this specific alkaloid. It is widely accepted that N-oxidation is the final step in the biosynthesis of most PAs in plants[1].

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited, primarily due to the incomplete characterization of the full enzymatic pathway. However, some relevant data for the initial, well-studied steps are available.

EnzymeSubstrate(s)Km (µM)VmaxPlant SourceReference
Spermidine Synthase (SPDS)Putrescine21-Senecio vulgaris[4]
Decarboxylated S-adenosylmethionine (dSAM)4-Senecio vulgaris[4]
S-adenosylmethionine decarboxylase (SAMDC)S-adenosylmethionine (SAM)15-Senecio vulgaris[4]
Homospermidine Synthase (HSS)Putrescine--Senecio vernalis[3]
Spermidine--Senecio vernalis[3]

Note: Specific Vmax values are often not reported in a standardized manner in the available literature. Km values indicate the substrate concentration at which the enzyme reaches half of its maximum velocity, providing a measure of the enzyme's affinity for its substrate.

Concentrations of echinatine and its N-oxide can vary significantly depending on the plant species, organ, and developmental stage. For instance, in Symphytum officinale (comfrey), the concentration of total PAs can be substantial, with the N-oxide forms often predominating[5][6][7].

Experimental Protocols

Homospermidine Synthase (HSS) Enzyme Assay

This protocol is adapted from methods used for the characterization of HSS from various plant sources[3][8].

Objective: To determine the activity of homospermidine synthase.

Materials:

  • Plant tissue (e.g., roots of a PA-producing plant)

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, and 10% (v/v) glycerol)

  • Substrates: Putrescine, Spermidine, NAD+

  • Enzyme preparation (crude extract or purified protein)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • Quenching solution (e.g., perchloric acid)

  • Dansyl chloride solution (for derivatization of polyamines)

  • HPLC system with a fluorescence detector

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

    • The supernatant contains the crude enzyme extract. For purified enzyme, proceed with protein purification steps (e.g., ammonium (B1175870) sulfate (B86663) precipitation, chromatography).

  • Enzyme Assay:

    • Prepare the reaction mixture in a microcentrifuge tube containing reaction buffer, NAD+, putrescine, and spermidine at desired concentrations.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C).

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate for a specific time period during which the reaction is linear.

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Product Quantification:

    • Derivatize the polyamines in the reaction mixture (including the product homospermidine) with dansyl chloride.

    • Analyze the dansylated polyamines by reverse-phase HPLC with fluorescence detection.

    • Quantify the amount of homospermidine produced by comparing the peak area to a standard curve of known homospermidine concentrations.

Radioactive Tracer Feeding Experiments

This protocol is based on a detailed method for studying PA biosynthesis in Symphytum officinale[9][10][11].

Objective: To trace the incorporation of a labeled precursor into this compound.

Materials:

  • Young leaves or root cultures of a PA-producing plant (e.g., Symphytum officinale)

  • Radiolabeled precursor (e.g., [1,4-¹⁴C]putrescine)

  • Incubation medium (e.g., sterile water or plant culture medium)

  • Extraction solvent (e.g., acidic methanol)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or SCX)

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS/MS) for product identification

Procedure:

  • Precursor Administration:

    • Dissolve the radiolabeled precursor in the incubation medium.

    • Administer the labeled precursor to the plant material (e.g., by uptake through the petiole of a leaf or by adding it to the root culture medium)[9][11].

    • Incubate the plant material for a specific period to allow for the metabolism of the precursor.

  • Extraction of Alkaloids:

    • Harvest the plant tissue and freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder and extract the alkaloids with an acidic solvent.

    • Centrifuge to remove plant debris.

  • Purification and Analysis:

    • Purify the alkaloid extract using SPE to remove interfering compounds.

    • Analyze the purified extract by TLC and autoradiography to visualize the radioactive products.

    • For quantitative analysis, use radio-HPLC to separate and quantify the radiolabeled compounds, including the final product, this compound.

    • Confirm the identity of the labeled products by co-elution with authentic standards and by GC-MS or LC-MS/MS analysis.

Extraction and Quantification of this compound by LC-MS/MS

This protocol is a generalized procedure based on established methods for PA analysis in plant material and other matrices[12][13][14].

Objective: To extract and quantify the amount of this compound in a plant sample.

Materials:

  • Plant material (dried and ground)

  • Extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol)[14]

  • SPE cartridges (e.g., Oasis MCX)[14]

  • Elution solvent (e.g., 2.5% ammonia (B1221849) in methanol)[14]

  • LC-MS/MS system with a C18 column

  • This compound analytical standard

Procedure:

  • Extraction:

    • Weigh a known amount of dried, ground plant material.

    • Add the extraction solvent and extract using sonication or shaking.

    • Centrifuge the mixture and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge with methanol (B129727) and water.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the PAs with the elution solvent.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

    • Separate the PAs using a C18 column with a suitable gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid and ammonium formate).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode, based on the specific precursor and product ion transitions for the analyte.

    • Calculate the concentration of this compound in the original sample by comparing the peak area to a calibration curve prepared with the analytical standard.

Visualizations

This compound Biosynthesis Pathway Arginine Arginine/Ornithine Putrescine Putrescine Arginine->Putrescine Spermidine Spermidine Arginine->Spermidine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Spermidine->Homospermidine Homospermidine Synthase (HSS) Retronecine Retronecine Homospermidine->Retronecine Multiple steps (enzymes not fully characterized) Echinatine Echinatine Retronecine->Echinatine Acyltransferase (hypothetical) Trachelanthic_acid Trachelanthic Acid Trachelanthic_acid->Echinatine Acyltransferase (hypothetical) Echinatine_N_oxide This compound Echinatine->Echinatine_N_oxide N-oxygenase (hypothetical)

Caption: Overview of the proposed biosynthetic pathway of this compound.

Experimental Workflow for Tracer Studies Start Plant Material (e.g., Symphytum officinale) Precursor Administer Radiolabeled Precursor (e.g., [¹⁴C]Putrescine) Start->Precursor Incubation Incubation Precursor->Incubation Extraction Alkaloid Extraction Incubation->Extraction Purification SPE Purification Extraction->Purification Analysis Analysis Purification->Analysis TLC TLC / Autoradiography Analysis->TLC Qualitative HPLC Radio-HPLC Analysis->HPLC Quantitative MS GC-MS or LC-MS/MS Analysis->MS Identification

References

The Dual Nature of Echinatine N-oxide: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 3, 2025Echinatine (B1671082) N-oxide, a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, presents a fascinating duality in its biological profile. While exhibiting potential therapeutic properties as a moderate acetylcholinesterase inhibitor, its inherent hepatotoxicity, a characteristic of many pyrrolizidine alkaloids, necessitates a thorough understanding of its mechanisms of action. This technical guide provides a comprehensive overview of the biological activities of Echinatine N-oxide, tailored for researchers, scientists, and drug development professionals.

Core Biological Activities: A Tale of Two Targets

This compound's biological significance stems from two primary, yet contrasting, activities: the inhibition of acetylcholinesterase (AChE) and the induction of cytotoxicity, particularly in hepatocytes.

Acetylcholinesterase Inhibition: A Potential Therapeutic Avenue

This compound has been identified as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of several treatments for neurodegenerative diseases like Alzheimer's disease. The inhibitory potency of this compound against acetylcholinesterase has been quantified, as detailed in the table below.

Hepatotoxicity: A Major Hurdle

The therapeutic potential of this compound is significantly hampered by its hepatotoxic properties. It is considered a pro-toxin. In the body, it is metabolically reduced to its parent alkaloid, echinatine. Subsequently, cytochrome P450 enzymes in the liver metabolize echinatine into highly reactive pyrrolic metabolites known as dehydropyrrolizidine alkaloids (DHPAs). These reactive metabolites can form adducts with cellular macromolecules like proteins and DNA, leading to cellular damage, apoptosis, and ultimately, liver injury. Quantitative data on the cytotoxicity of the parent alkaloid, echimidine (B1671080) (an isomer of echinatine), provides insight into the potential toxicity following metabolic activation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound and its parent alkaloid.

Compound Biological Target Parameter Value Source
Echimidine N-oxideAcetylcholinesterase (AChE)IC₅₀0.347 mM[1][2][3]

Table 1: Acetylcholinesterase Inhibitory Activity of Echimidine N-oxide.

Compound Cell Line Assay Parameter Value (µg/mL) Source
EchimidineRat HepatocytesCell ViabilityIC₅₀13.79[4]

Table 2: In Vitro Hepatotoxicity of Echimidine (Parent Alkaloid of this compound). Note: This data is for the parent alkaloid, as the N-oxide is a pro-toxin that is converted to this form in the body.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are underpinned by distinct molecular pathways.

Acetylcholinesterase Inhibition and Cholinergic Synapse

This compound directly inhibits the acetylcholinesterase enzyme located in the synaptic cleft. This action prevents the hydrolysis of acetylcholine, leading to its accumulation and prolonged stimulation of postsynaptic receptors.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Echinatine_N_oxide This compound Echinatine_N_oxide->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates Hepatotoxicity_Pathway Echinatine_N_oxide This compound (Pro-toxin) Echinatine Echinatine (Pyrrolizidine Alkaloid) Echinatine_N_oxide->Echinatine Reduction (e.g., in gut/liver) DHPA Dehydropyrrolizidine Alkaloid (DHPA - Reactive Metabolite) Echinatine->DHPA Oxidation (Cytochrome P450) Adducts Macromolecular Adducts DHPA->Adducts Covalent Binding Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->Adducts Hepatotoxicity Hepatotoxicity (Cell Damage, Apoptosis) Adducts->Hepatotoxicity AChE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound dilutions, AChE, DTNB, ATCI) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (Buffer, Inhibitor, DTNB) Prepare_Reagents->Plate_Setup Add_AChE Add AChE Solution Plate_Setup->Add_AChE Add_ATCI Add ATCI to start reaction Add_AChE->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm Add_ATCI->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End MTT_Assay_Workflow Start Start Seed_Cells Seed Hepatocytes in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with This compound Seed_Cells->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50 End End Determine_IC50->End

References

Echinatine N-oxide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinatine (B1671082) N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly within the Boraginaceae family. As with other PA N-oxides, it is considered a pro-toxin. Its mechanism of action is not direct but involves a multi-step bioactivation process that culminates in hepatotoxicity. This technical guide provides a comprehensive overview of the core mechanism of action of echinatine N-oxide, based on the established pathways for retronecine-type PA N-oxides. It includes available data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: A Two-Step Bioactivation Process

The toxicity of this compound is contingent upon its metabolic transformation into reactive pyrrolic species. This process can be broadly categorized into two critical stages:

  • Reductive Conversion to Echinatine: The initial and rate-limiting step in the toxification pathway is the reduction of this compound to its parent pyrrolizidine alkaloid, echinatine. This bio-reduction is primarily carried out by:

    • Intestinal Microbiota: Anaerobic bacteria residing in the gastrointestinal tract play a significant role in the reduction of PA N-oxides.

    • Hepatic Cytochrome P450 Enzymes: In the liver, specific cytochrome P450 (CYP) isoforms, notably CYP1A2 and CYP2D6, can also mediate this reduction[1].

  • Oxidative Metabolism to Dehydropyrrolizidine Alkaloids (DHPAs): Once formed, echinatine undergoes metabolic activation in the liver, catalyzed by a broader range of hepatic CYP enzymes. This oxidative process generates highly reactive and electrophilic pyrrolic metabolites known as dehydropyrrolizidine alkaloids (DHPAs)[1].

Visualizing the Bioactivation Pathway

This compound Bioactivation Echinatine_N_oxide This compound (Pro-toxin) Echinatine Echinatine (Parent Pyrrolizidine Alkaloid) Echinatine_N_oxide->Echinatine Reduction (Intestinal Microbiota, Hepatic CYPs e.g., CYP1A2, CYP2D6) DHPA Dehydroechinatine (Reactive Pyrrolic Metabolite - DHPA) Echinatine->DHPA Metabolic Activation (Hepatic CYPs) Adducts Protein and DNA Adducts DHPA->Adducts Covalent Binding Toxicity Hepatotoxicity (Cellular Damage, Apoptosis) Adducts->Toxicity

Metabolic activation of this compound to toxic pyrroles.

Downstream Cellular Effects: Adduct Formation and Apoptosis

The reactive DHPAs readily form covalent bonds with cellular nucleophiles, leading to the formation of protein and DNA adducts. This adduction is the molecular basis of the observed toxicity[2].

  • Protein Adducts: The formation of protein adducts can impair protein function, leading to cellular stress and damage.

  • DNA Adducts: DNA adducts are genotoxic lesions that can lead to mutations and are implicated in the initiation of liver tumors[3].

The accumulation of cellular damage triggers programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway. Key events in this pathway include:

  • Generation of Reactive Oxygen Species (ROS): The cellular stress induced by adduct formation leads to an increase in ROS.

  • Mitochondrial Dysfunction: ROS contributes to the loss of mitochondrial membrane potential.

  • Caspase Activation: Mitochondrial dysfunction triggers the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis[1].

Visualizing the Apoptotic Pathway

Apoptosis_Pathway DHPA_Adducts DHPA-DNA/Protein Adducts Cellular_Stress Cellular Stress DHPA_Adducts->Cellular_Stress ROS Increased Reactive Oxygen Species (ROS) Cellular_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Mitochondria-mediated apoptosis induced by DHPA adducts.

Quantitative Data

ParameterPredicted ValueConfidence
Reproductive Toxicity+71.11%
Mitochondrial Toxicity+83.75%
Acute Oral Toxicity (Class)III49.45%

Data sourced from admetSAR predictions.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action. These are generalized protocols for PA N-oxides and should be optimized for this compound specifically.

In Vitro Reduction of this compound by Intestinal Microbiota

This protocol is designed to assess the conversion of this compound to echinatine by gut flora.

Materials:

  • This compound

  • Brain Heart Infusion (BHI) medium

  • Fresh fecal samples from appropriate animal models (e.g., rats)

  • Anaerobic chamber

  • Centrifuge

  • HPLC-MS system for analysis

Protocol:

  • Preparation of Intestinal Microbiota Solution:

    • Work within an anaerobic chamber.

    • Homogenize fresh fecal samples in BHI medium (e.g., 1 gram of feces per 25 mL of medium).

    • Centrifuge the suspension at low speed (e.g., 200 x g for 5 minutes) to remove large debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 5,000 x g for 30 minutes) to pellet the bacteria.

    • Resuspend the bacterial pellet in fresh, pre-reduced BHI medium.

  • Incubation:

    • In a microcentrifuge tube, combine the intestinal microbiota solution with this compound to a final desired concentration (e.g., 200 µM).

    • Include a negative control with heat-inactivated microbiota.

    • Incubate anaerobically at 37°C for a defined period (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Processing and Analysis:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 15,000 x g for 20 minutes) to precipitate proteins and bacteria.

    • Analyze the supernatant for the presence of echinatine and the remaining this compound using a validated HPLC-MS method.

Visualizing the In Vitro Reduction Workflow

In_Vitro_Reduction_Workflow start Start fecal_prep Prepare Intestinal Microbiota Solution start->fecal_prep incubation Incubate with This compound fecal_prep->incubation reaction_stop Stop Reaction (Acetonitrile) incubation->reaction_stop centrifugation Centrifuge reaction_stop->centrifugation analysis Analyze Supernatant (HPLC-MS) centrifugation->analysis end End analysis->end

Workflow for in vitro reduction of this compound.
In Vitro Hepatotoxicity Assessment (MTT Assay)

This protocol assesses the cytotoxicity of this compound and its parent alkaloid, echinatine, in a liver cell line (e.g., HepG2).

Materials:

  • This compound and Echinatine

  • HepG2 cells (or other suitable hepatocyte cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare stock solutions of this compound and echinatine in DMSO.

    • Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

    • Replace the cell culture medium with the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value (the concentration that inhibits cell viability by 50%).

Conclusion

The mechanism of action of this compound is a complex, metabolism-dependent process that is characteristic of retronecine-type pyrrolizidine alkaloid N-oxides. Its toxicity is initiated by enzymatic reduction to the parent alkaloid, echinatine, followed by metabolic activation to reactive DHPAs. These reactive metabolites form adducts with cellular macromolecules, leading to cellular stress, mitochondrial dysfunction, and ultimately, apoptosis. While the qualitative aspects of this mechanism are well-established for the class of compounds, further research is required to determine the specific quantitative toxicological parameters for this compound. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Echinatine N-oxide as a Potential Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Echinatine (B1671082) N-oxide and Acetylcholinesterase Inhibition

Echinatine N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, including those of the Boraginaceae family. Pyrrolizidine alkaloids are a large class of secondary metabolites known for a wide range of biological activities. Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is a key therapeutic strategy in the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions. Several pyrrolizidine alkaloids have been identified as inhibitors of AChE, suggesting that this compound may also possess this activity.

Quantitative Data on Acetylcholinesterase Inhibition by Pyrrolizidine Alkaloids

While specific IC50 values for this compound are not documented in the reviewed literature, studies on structurally similar pyrrolizidine alkaloids isolated from the same or related plant sources provide valuable insights into the potential potency of this compound class. The following table summarizes the acetylcholinesterase inhibitory activities of several pyrrolizidine alkaloids.

CompoundSource PlantIC50 (mM)Reference(s)
7-O-angeloylthis compoundSolenanthus lanatus0.53 - 0.60[1]
3′-O-acetylheliosupine N-oxideSolenanthus lanatus0.53 - 0.60[1]
Heliosupine N-oxideSolenanthus lanatus0.53 - 0.60[1]
HeliosupineSolenanthus lanatus0.53 - 0.60[1]
7-O-angeloyllycopsamine N-oxideEchium confusum0.276
Echimidine N-oxideEchium confusum0.347
EchimidineEchium confusum0.397
7-O-angeloylretronecineEchium confusum0.769
Galanthamine (Positive Control)-0.00081[2]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Galanthamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare a stock solution of the test compound (this compound) and the positive control in a suitable solvent (e.g., DMSO), followed by serial dilutions in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 25 µL of the test compound solution at various concentrations to the wells.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway

The following diagram illustrates the basic cholinergic signaling pathway and the point of intervention for an acetylcholinesterase inhibitor like this compound.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh releases Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle triggers release of Nerve_impulse Nerve Impulse Nerve_impulse->Ca_channel opens AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_receptor Acetylcholine Receptor ACh->ACh_receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Echinatine This compound Echinatine->AChE inhibits Postsynaptic_signal Postsynaptic Signal ACh_receptor->Postsynaptic_signal initiates

Caption: Cholinergic signaling pathway and AChE inhibition.

Experimental Workflow for AChE Inhibition Assay

The workflow for determining the IC50 value of this compound is depicted below.

AChE_Assay_Workflow start Start prep_reagents Prepare Reagents (AChE, ATCI, DTNB, Buffers) start->prep_reagents prep_compound Prepare Serial Dilutions of this compound start->prep_compound plate_setup Set up 96-well Plate (Compound, DTNB, AChE) prep_reagents->plate_setup prep_compound->plate_setup pre_incubation Pre-incubate at 37°C for 15 minutes plate_setup->pre_incubation start_reaction Initiate Reaction with ATCI pre_incubation->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for AChE inhibition assay.

Logical Workflow for Molecular Docking

Molecular docking studies can predict the binding affinity and interaction of this compound with the active site of acetylcholinesterase.

Molecular_Docking_Workflow start Start get_protein Retrieve AChE Crystal Structure (e.g., from PDB) start->get_protein get_ligand Obtain 3D Structure of This compound start->get_ligand prep_protein Prepare Protein (Remove water, add hydrogens) get_protein->prep_protein define_site Define Binding Site (Active site gorge) prep_protein->define_site prep_ligand Prepare Ligand (Energy minimization) get_ligand->prep_ligand run_docking Perform Molecular Docking prep_ligand->run_docking define_site->run_docking analyze_results Analyze Docking Results (Binding energy, interactions) run_docking->analyze_results visualize Visualize Ligand-Protein Complex analyze_results->visualize end End visualize->end

Caption: Logical workflow for molecular docking.

Conclusion

This compound, a pyrrolizidine alkaloid, represents a compound of interest for the inhibition of acetylcholinesterase, based on the demonstrated activity of structurally similar molecules. While direct experimental evidence of its inhibitory potency is currently lacking in the public domain, the methodologies and comparative data presented in this guide provide a solid framework for its investigation. The detailed protocols for in vitro assays and in silico modeling offer a clear path for researchers to elucidate the potential of this compound as a novel therapeutic lead for cholinergic system disorders. Further research is warranted to isolate or synthesize pure this compound and determine its specific IC50 value for AChE, and to explore its binding mechanism and potential for drug development.

References

The Hidden Threat: A Technical Guide to the Hepatotoxicity of Pyrrolizidine Alkaloid N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide, posing a significant threat to human and animal health through contamination of food, herbal remedies, and animal products. While the hepatotoxicity of PAs is well-established, their corresponding N-oxides (PA-N-oxides), often present in even higher concentrations in plants, have long been considered less toxic. However, emerging evidence definitively demonstrates that PA-N-oxides are precursors to potent hepatotoxins, undergoing metabolic activation in the body to exert their deleterious effects. This technical guide provides an in-depth analysis of the mechanisms, experimental evaluation, and cellular signaling pathways involved in the hepatotoxicity of pyrrolizidine alkaloid N-oxides, offering critical insights for researchers and professionals in toxicology and drug development.

The Two-Step Activation: Unmasking the Toxicity of PA-N-Oxides

The hepatotoxicity of PA-N-oxides is not an intrinsic property of the molecule itself but is contingent upon a two-step metabolic activation process.[1][2] This bioactivation pathway is a crucial concept for understanding and assessing the risks associated with these compounds.

  • Reduction to Parent Pyrrolizidine Alkaloids: The initial and rate-limiting step is the reduction of the PA-N-oxide to its corresponding tertiary pyrrolizidine alkaloid (PA). This conversion is primarily mediated by the anaerobic environment of the gut, facilitated by the intestinal microbiota.[1] Additionally, certain cytochrome P450 (CYP) enzymes in the liver, such as CYP1A2 and CYP2D6, can also contribute to this reduction.[2]

  • Oxidative Bioactivation to Reactive Pyrroles: The newly formed PA, now in its tertiary amine form, undergoes oxidative metabolism predominantly by hepatic CYP450 enzymes (e.g., CYP3A4 and CYP2B6).[3][4] This process generates highly reactive and unstable pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites are the ultimate culprits of hepatotoxicity.[5][6]

DHPAs readily react with cellular nucleophiles, forming covalent adducts with proteins and DNA.[7][8] The formation of these adducts disrupts cellular function, leading to cytotoxicity, genotoxicity, and the initiation of various pathological processes in the liver.[8]

Metabolic Activation of PA-N-Oxides cluster_ingestion Ingestion & Absorption cluster_biotransformation Biotransformation cluster_toxicity Hepatotoxicity PA-N-Oxide PA-N-Oxide Reduction Reduction PA-N-Oxide->Reduction Gut Microbiota Hepatic CYPs (CYP1A2, CYP2D6) PA Pyrrolizidine Alkaloid (PA) Reduction->PA Oxidation Oxidation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) Oxidation->DHPA PA->Oxidation Hepatic CYPs (e.g., CYP3A4) Adducts Protein & DNA Adducts DHPA->Adducts Liver_Injury Liver Injury Adducts->Liver_Injury

Metabolic activation of PA-N-oxides to toxic pyrroles.

Quantitative Assessment of Hepatotoxicity

The hepatotoxic potential of PA-N-oxides and their parent PAs has been quantified in various in vivo and in vitro studies. The following tables summarize key toxicity data, providing a comparative overview.

In Vivo Acute Toxicity Data

Lethal dose 50 (LD50) values from studies in rodents provide a measure of acute toxicity. It is important to note that the toxicity of PA-N-oxides is generally lower than their corresponding parent PAs when administered systemically, bypassing the gut microbiota. However, upon oral administration, the difference in toxicity can be less pronounced due to the reduction of the N-oxide in the gastrointestinal tract.

Pyrrolizidine Alkaloid/N-oxideSpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
RetrorsineRatIntraperitoneal35-38[9]
Retrorsine N-oxideRatIntraperitoneal>200[9]
MonocrotalineRatIntraperitoneal70-80[10]
RiddelliineRatOral150[10]
Riddelliine N-oxideRatOral250[11]
Senecionine (B1681732)RatIntraperitoneal60-80[10]
Senecionine N-oxideRatIntraperitoneal>200[12]
In Vitro Cytotoxicity Data

In vitro studies using liver cell lines are instrumental in assessing the direct cytotoxic effects of PAs and their N-oxides. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity. These studies consistently demonstrate that PA-N-oxides are significantly less cytotoxic than their parent PAs in the absence of metabolic activation systems.

CompoundCell LineExposure Time (h)IC50 (µM)Reference(s)
LasiocarpinePrimary Rat Hepatocytes24~25[10]
RiddelliinePrimary Rat Hepatocytes48~100[10]
MonocrotalinePrimary Rat Hepatocytes72~200[10]
SenecionineHepG224~50[13]
RetrorsineHepaRG24~100[14]
IntermedineHepG224~200[15]
Intermedine N-oxideHepG224>500[15]
LycopsamineHepG224>500[14]
Lasiocarpine N-oxideChicken Hepatocytes72>300[10]
Riddelliine N-oxideChicken Hepatocytes72>300[10]
Senecionine N-oxideChicken Hepatocytes72>300[10]

Cellular Mechanisms of PA-Induced Hepatotoxicity: Key Signaling Pathways

The formation of DHPA-DNA and DHPA-protein adducts triggers a cascade of cellular events, leading to liver damage. Two major signaling pathways implicated in this process are the DNA damage response and apoptosis.

DNA Damage Response

The genotoxic nature of DHPAs leads to the activation of the DNA damage response (DDR) pathway. This is a critical cellular defense mechanism to repair damaged DNA and maintain genomic integrity. Transcriptomic studies have shown that exposure to hepatotoxic PAs induces genes involved in the DDR, particularly the ATM (Ataxia-Telangiectasia Mutated) and p53 signaling pathways.[6][16]

  • ATM Signaling: ATM is a primary sensor of DNA double-strand breaks. Upon activation, it phosphorylates a range of downstream targets, including p53 and checkpoint kinases (e.g., CHK2), to initiate cell cycle arrest and DNA repair.

  • p53 Signaling: The tumor suppressor protein p53 is a central player in the response to cellular stress, including DNA damage.[1] Activated p53 can induce cell cycle arrest to allow time for DNA repair. If the damage is too severe, p53 can trigger apoptosis to eliminate the damaged cell.[7]

DNA_Damage_Response_Pathway PA_Metabolites Reactive PA Metabolites (DHPAs) DNA_Damage DNA Double-Strand Breaks PA_Metabolites->DNA_Damage ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Mechanisms p53->DNA_Repair promotes Apoptosis Apoptosis p53->Apoptosis triggers (if damage is severe)

PA-induced DNA damage response signaling.
Apoptosis: The Programmed Cell Death Cascade

When cellular damage is beyond repair, apoptosis, or programmed cell death, is initiated to eliminate compromised hepatocytes. PA-induced apoptosis can proceed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[5][17]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the hepatocyte surface (e.g., Fas, TNFR1).[8] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases (e.g., caspase-3) to dismantle the cell.[17]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage and oxidative stress. Pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak) are activated, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[5] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then activates the executioner caspases.[18]

The two pathways are interconnected, as caspase-8 from the extrinsic pathway can cleave and activate the pro-apoptotic protein Bid, which then engages the intrinsic pathway.[17]

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors binds to Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Bcl2_Family Pro-apoptotic Bcl-2 Family (Bax, Bak) Caspase8->Bcl2_Family activates Bid (crosstalk) Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases activates Cellular_Stress Cellular Stress (DNA damage, Oxidative stress) Cellular_Stress->Bcl2_Family activates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Executioner_Caspases activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis executes

Extrinsic and intrinsic apoptosis pathways in PA hepatotoxicity.

Experimental Protocols for Assessing Hepatotoxicity

A multi-pronged approach employing various in vitro and in vivo models is essential for a comprehensive evaluation of PA-N-oxide hepatotoxicity.

In Vitro Cytotoxicity Assays

These assays provide a rapid and high-throughput method to assess the direct cytotoxic effects of compounds on liver cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Plate primary hepatocytes or a suitable liver cell line (e.g., HepG2, HepaRG) in 96-well plates at an optimal density and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare serial dilutions of the test PA-N-oxide and its corresponding PA in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vivo Animal Models

Animal models, primarily rodents, are indispensable for studying the systemic effects of PA-N-oxides, including their metabolism, distribution, and organ-specific toxicity.

General Protocol for an Acute Hepatotoxicity Study in Rats:

  • Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats to the laboratory conditions for at least one week.

  • Dosing: Administer the PA-N-oxide or parent PA orally via gavage at various dose levels. Include a vehicle control group.

  • Observation: Monitor the animals for clinical signs of toxicity and mortality daily.

  • Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-dosing), collect blood samples for clinical chemistry analysis (e.g., ALT, AST, bilirubin). Euthanize the animals and collect liver tissue.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver damage.[19]

  • Biomarker Analysis: Use the remaining liver tissue for biomarker analysis, such as the quantification of pyrrole-protein adducts or gene expression studies.

Analysis of Pyrrole-Protein Adducts

The detection of pyrrole-protein adducts in liver tissue and blood serves as a specific biomarker of PA exposure and bioactivation.

Spectrophotometric Method for Hepatic Pyrrole-Protein Adducts:

This method is based on the Ehrlich reaction, where the pyrrolic moiety reacts with 4-(dimethylamino)benzaldehyde (B131446) (DMAB) to produce a colored product.

  • Tissue Homogenization: Homogenize a known weight of liver tissue in a suitable buffer.

  • Protein Precipitation: Precipitate the protein from the homogenate using trichloroacetic acid (TCA).

  • Washing: Wash the protein pellet multiple times with a solvent (e.g., acetone) to remove unbound pyrroles and other interfering substances.

  • Hydrolysis: Resuspend the protein pellet in a strong base (e.g., KOH) and heat to hydrolyze the protein and release the pyrrolic moiety.

  • Colorimetric Reaction: Add DMAB reagent to the hydrolyzed sample and incubate to allow for color development.

  • Spectrophotometry: Measure the absorbance of the colored product at the appropriate wavelength (around 580 nm).

  • Quantification: Quantify the amount of pyrrole-protein adducts using a standard curve prepared with a known pyrrole (B145914) compound.[20]

UHPLC-MS/MS Method for Pyrrole-Protein Adducts:

For higher sensitivity and specificity, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) can be employed.

  • Sample Preparation: Similar to the spectrophotometric method, isolate and wash the protein from the sample.

  • Enzymatic Digestion: Digest the protein into smaller peptides using a protease (e.g., pronase).

  • Solid-Phase Extraction (SPE): Clean up the digested sample using a suitable SPE cartridge to enrich the pyrrole-peptide adducts.

  • UHPLC-MS/MS Analysis: Separate the adducts using a C18 reverse-phase column and detect them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1][5]

Gene Expression Analysis

Analyzing changes in gene expression in the liver can provide insights into the molecular mechanisms of PA-N-oxide hepatotoxicity.

Quantitative Real-Time PCR (qRT-PCR) Protocol:

  • RNA Isolation: Extract total RNA from liver tissue samples using a commercial kit.[16]

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe a specific amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[16]

  • qRT-PCR: Perform the PCR reaction using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Use primers specific for the target genes of interest (e.g., genes involved in DNA damage response, apoptosis, or oxidative stress) and one or more stable reference genes for normalization.[21]

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the comparative Ct (ΔΔCt) method.[4]

Conclusion and Future Perspectives

The evidence is clear: pyrrolizidine alkaloid N-oxides are significant contributors to the overall hepatotoxic burden of PA-containing plants. Their conversion to reactive pyrrolic metabolites via a two-step metabolic activation process, involving both gut microbiota and hepatic enzymes, is the central mechanism of their toxicity. This process triggers a cascade of cellular events, including DNA damage and apoptosis, ultimately leading to liver injury.

For researchers and professionals in drug development and toxicology, a thorough understanding of these mechanisms is paramount for accurate risk assessment and the development of potential therapeutic interventions. Future research should focus on:

  • Characterizing the human gut microbiome's role: Further investigation into the specific microbial species and enzymes responsible for PA-N-oxide reduction in the human gut is needed to better predict individual susceptibility.

  • Developing more sensitive biomarkers: While pyrrole-protein adducts are valuable biomarkers, the development of additional, more sensitive, and non-invasive biomarkers would enhance early detection of PA-induced liver injury.

  • Exploring therapeutic strategies: Investigating agents that can inhibit the metabolic activation of PAs or enhance their detoxification pathways could lead to novel therapeutic approaches for treating PA poisoning.

By continuing to unravel the complexities of PA-N-oxide hepatotoxicity, the scientific community can work towards mitigating the health risks posed by these prevalent natural toxins.

References

Echinatine N-oxide in Rindera graeca: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Echinatine (B1671082) N-oxide, a pyrrolizidine (B1209537) alkaloid found in the plant species Rindera graeca. The document details the known presence of this compound, methods for its extraction and analysis, and the critical metabolic pathway leading to its associated hepatotoxicity. This guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, toxicology, and drug development.

Introduction to Echinatine N-oxide and Rindera graeca

Rindera graeca, a plant belonging to the Boraginaceae family, has been identified as a source of several pyrrolizidine alkaloids (PAs), including echinatine and its corresponding N-oxide, this compound, as well as rinderine (B1680642) N-oxide.[1][2][3] PAs are a large class of secondary metabolites known for their potential toxicity, particularly hepatotoxicity, after metabolic activation.[2] this compound, as a pyrrolizidine alkaloid N-oxide (PANO), is the polar, water-soluble form of echinatine and is often the form in which these alkaloids are stored in the plant.[4] While PANOs themselves are generally considered less toxic than their corresponding tertiary alkaloids, they can be converted to the toxic forms in the body.[5]

Data Presentation: Pyrrolizidine Alkaloid Content

To date, specific quantitative data on the concentration of this compound or the total pyrrolizidine alkaloid (PA) content in Rindera graeca has not been published. However, analysis of closely related species within the Boraginaceae family can provide an indication of the potential range of PA concentrations. It is crucial to note that these values are for contextual purposes only and that direct quantitative analysis of Rindera graeca is necessary for accurate assessment.

Table 1: Total Pyrrolizidine Alkaloid Content in a Related Rindera Species

SpeciesPlant PartTotal PA Content (% of dry weight)Reference
Rindera umbellataAerial PartsNot Quantified[2][3][6]
Rindera umbellataRootsNot Quantified[2][3]
Rindera umbellataSeedsNot Quantified[2][3]

Note: While the presence of ten different PAs was confirmed in Rindera umbellata, the study did not provide total quantitative values.[2][3][6]

Table 2: Total Pyrrolizidine Alkaloid Content in a Representative Boraginaceae Species

SpeciesPlant PartTotal PA Content (% of dry weight)Reference
Cynoglossum officinale (Hound's Tongue)Immature Plant Tissue1.5 - 2.0%[7]
Cynoglossum officinale (Hound's Tongue)Various Parts0.6 - 2.1%[8]

Experimental Protocols

The following protocols are based on methodologies reported for the extraction and analysis of pyrrolizidine alkaloids from Rindera graeca and other plant materials.

Protocol 1: Extraction of Pyrrolizidine Alkaloids from Rindera graeca Aerial Parts

This protocol is adapted from the method described by Graikou et al. (2021) for the isolation and identification of PAs from Rindera graeca.[4]

1. Materials and Reagents:

  • Dried and powdered aerial parts of Rindera graeca
  • 0.05 M Sulfuric Acid (H₂SO₄)
  • Ammonia (B1221849) solution
  • Centrifuge
  • Ultrasonic bath
  • Filtration apparatus

2. Procedure:

  • Weigh 2.0 g of the dried plant material into a centrifuge tube.
  • Add 20 mL of 0.05 M H₂SO₄ to the plant material.
  • Sonicate the mixture for 15 minutes.
  • Centrifuge the macerate for 10 minutes at 3800 rpm.
  • Carefully decant and collect the supernatant.
  • Repeat the extraction process (steps 2-5) on the plant residue once more.
  • Combine the supernatants from both extractions.
  • Neutralize the combined extract to pH 7 with an ammonia solution.
  • Filter the neutralized extract to remove any precipitates.
  • The resulting filtrate contains the crude pyrrolizidine alkaloid extract and is ready for purification and analysis.

Protocol 2: Analysis of Pyrrolizidine Alkaloids by LC-MS/MS

This is a general procedure for the quantitative analysis of PAs, including this compound, which can be adapted for extracts from Rindera graeca.

1. Sample Preparation:

  • The crude extract from Protocol 1 can be further purified using solid-phase extraction (SPE) with a strong cation exchange cartridge.
  • Elute the PAs from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) containing ammonia).
  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol and water).

2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) formate.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each PA, including this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for PA extraction and the metabolic activation pathway of this compound.

Extraction_Workflow plant Dried Rindera graeca Aerial Parts (2g) acid_extraction Maceration in 0.05M H₂SO₄ (20mL) plant->acid_extraction sonication Sonication (15 min) acid_extraction->sonication centrifugation Centrifugation (3800 rpm, 10 min) sonication->centrifugation supernatant1 Collect Supernatant centrifugation->supernatant1 residue Plant Residue centrifugation->residue combine Combine Supernatants supernatant1->combine repeat_extraction Repeat Extraction residue->repeat_extraction repeat_extraction->centrifugation supernatant2 Collect Supernatant supernatant2->combine neutralization Neutralization to pH 7 combine->neutralization filtration Filtration neutralization->filtration final_extract Crude PA Extract for Analysis filtration->final_extract

Pyrrolizidine Alkaloid Extraction Workflow from Rindera graeca.

Metabolic_Activation_Pathway cluster_intestine_liver Intestine & Liver cluster_liver Liver (Hepatocytes) echinatine_n_oxide This compound (Ingested) biotransformation Biotransformation (Reduction) echinatine_n_oxide->biotransformation Intestinal Microbiota & Hepatic Cytochrome P450s echinatine Echinatine (Toxic Pyrrolizidine Alkaloid) biotransformation->echinatine metabolic_activation Metabolic Activation (Oxidation) echinatine->metabolic_activation Cytochrome P450s reactive_pyrroles Reactive Pyrrolic Metabolites (Dehydroechinatine) metabolic_activation->reactive_pyrroles protein_adducts Pyrrole-Protein Adducts reactive_pyrroles->protein_adducts Covalent Binding to Cellular Proteins cellular_damage Cellular Damage protein_adducts->cellular_damage hsos Hepatic Sinusoidal Obstruction Syndrome (HSOS) cellular_damage->hsos

References

Methodological & Application

Application Notes and Protocols: Echinatine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echinatine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) identified in various plant species, including Rindera graeca and Heliotropium indicum.[1][2] As a member of the PA class of compounds, its biological activities, particularly its potential toxicity, are of significant interest to the scientific community. PAs are known for their hepatotoxicity, which is mediated by metabolic activation in the liver.[3][4] The N-oxide forms of PAs are generally considered less toxic than their parent alkaloids, as they require metabolic reduction prior to activation. This document provides detailed protocols for the in vitro assessment of two key biological activities of this compound: acetylcholinesterase (AChE) inhibition and cytotoxicity. Additionally, it outlines the generally accepted metabolic pathway for PA N-oxide-induced hepatotoxicity.

Quantitative Data Summary

Specific quantitative toxicity and activity data for this compound are not available in the reviewed literature. The tables below are provided as templates for researchers to record their experimental findings.

Table 1: Template for Acetylcholinesterase Inhibition Data for this compound

Concentration of this compoundAbsorbance Change/min% Inhibition
Control (0 µM)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Calculated IC50 Value: [Insert Value]

Table 2: Template for Cytotoxicity (MTT Assay) Data for this compound

Concentration of this compoundAbsorbance (570 nm)% Cell Viability
Control (0 µM)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Calculated IC50 Value: [Insert Value]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound. The assay measures the activity of AChE by observing the formation of the yellow 5-thio-2-nitrobenzoate anion, which results from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCh).

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound

  • Known AChE inhibitor (e.g., Galanthamine) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in Tris-HCl buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve the desired final concentrations. Ensure the final solvent concentration in the assay is low (<1%) to prevent enzyme inhibition.

    • Prepare a range of concentrations of the positive control.

  • Assay Setup (in a 96-well plate):

    • Blank: 140 µL Tris-HCl buffer, 20 µL DTNB, 20 µL ATCI.

    • Control (100% enzyme activity): 120 µL Tris-HCl buffer, 20 µL AChE solution, 20 µL DTNB, and 20 µL of the solvent used for the test compound.

    • Test Sample: 120 µL Tris-HCl buffer, 20 µL of this compound solution (at various concentrations), 20 µL AChE solution, and 20 µL DTNB.

    • Positive Control: 120 µL Tris-HCl buffer, 20 µL of positive control solution (at various concentrations), 20 µL AChE solution, and 20 µL DTNB.

  • Incubation:

    • Add 20 µL of the test compound, positive control, or solvent to the respective wells.

    • Add 20 µL of AChE solution to all wells except the blank.

    • Mix gently and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of DTNB to all wells.

    • Initiate the enzymatic reaction by adding 20 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of AChE activity).

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis prep_ache AChE Solution plate_setup Add Buffer, AChE, DTNB, and Test/Control Compounds prep_ache->plate_setup prep_atci ATCI Solution add_atci Initiate reaction with ATCI prep_atci->add_atci prep_dtnb DTNB Solution prep_dtnb->plate_setup prep_test This compound Dilutions prep_test->plate_setup prep_pos Positive Control Dilutions prep_pos->plate_setup incubation Incubate at 37°C for 15 min plate_setup->incubation incubation->add_atci read_absorbance Measure Absorbance at 412 nm add_atci->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Cytotoxicity Assessment (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound on a selected cell line. The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cell line (e.g., HepG2 human hepatoma cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. A broad range of concentrations (e.g., 0.1 µM to 1000 µM) is recommended for an initial screen.

    • After the 24-hour cell attachment period, remove the medium and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the test compound) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the concentration of this compound to determine the IC50 value (the concentration that reduces cell viability by 50%).

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Reaction cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_attach Incubate for 24h for attachment seed_cells->incubate_attach add_compound Add this compound dilutions incubate_attach->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_formazan Incubate for 3-4h add_mtt->incubate_formazan dissolve_formazan Dissolve formazan in DMSO incubate_formazan->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability % Cell Viability Calculation read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Hepatotoxicity Pathway

The hepatotoxicity of pyrrolizidine alkaloids, including their N-oxides, is a well-documented process that involves metabolic activation in the liver. The N-oxide form is considered a pro-toxin.

  • Reduction: this compound is first reduced to its parent pyrrolizidine alkaloid, echinatine. This reduction can be carried out by gut microbiota and hepatic enzymes.

  • Metabolic Activation: The parent alkaloid, echinatine, is then metabolized by cytochrome P450 (CYP) enzymes in the liver. This process generates highly reactive pyrrolic metabolites, such as dehydropyrrolizidine alkaloids (DHPAs).

  • Cellular Damage: These reactive metabolites are electrophilic and can readily bind to cellular macromolecules like proteins and DNA, forming adducts. This adduction leads to cellular dysfunction, oxidative stress, apoptosis, and ultimately, hepatotoxicity.

G cluster_body In Vivo Metabolism cluster_liver Hepatic Activation cluster_toxicity Cellular Effects Echinatine_N_oxide This compound (Pro-toxin) Echinatine Echinatine (Parent Alkaloid) Echinatine_N_oxide->Echinatine Reduction (Gut Microbiota, Hepatic Enzymes) Reactive_Metabolites Reactive Pyrrolic Metabolites (e.g., DHPAs) Echinatine->Reactive_Metabolites Metabolism (Cytochrome P450) Adducts Protein and DNA Adducts Reactive_Metabolites->Adducts Damage Cellular Damage and Apoptosis Adducts->Damage Hepatotoxicity Hepatotoxicity Damage->Hepatotoxicity

Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.

References

Application Notes and Protocols for In Vitro Assays of Echinatine N-oxide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinatine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, including those of the Boraginaceae family.[1][2] PAs are a class of phytotoxins known for their potential hepatotoxicity, genotoxicity, and carcinogenicity.[3][4] The toxicity of most PAs, including their N-oxide forms, is not inherent to the parent molecule but results from metabolic activation.[5][6] This document provides detailed application notes and protocols for a range of in vitro assays to assess the biological activity and potential toxicity of this compound.

The primary mechanism of PA-induced toxicity involves a two-step metabolic process. First, the less toxic PA N-oxides are reduced to their corresponding tertiary PAs, a reaction that can be mediated by intestinal microbiota and hepatic enzymes.[6] Subsequently, these tertiary PAs are metabolized by cytochrome P450 (CYP) enzymes in the liver to highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs).[5] These electrophilic metabolites can form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage, apoptosis, and organ toxicity.[4]

In vitro assays are crucial for elucidating the mechanisms of toxicity, determining cytotoxic concentrations, and screening for potential genotoxic effects of compounds like this compound. These assays provide a controlled environment to study cellular responses and metabolic pathways.

Data Presentation: Quantitative Analysis of Pyrrolizidine Alkaloid Activity

Quantitative data for the in vitro activity of this compound is limited in publicly available literature. The following tables summarize cytotoxic and genotoxic data for other relevant pyrrolizidine alkaloids to provide a comparative reference. It is essential to experimentally determine these values for this compound in the specific cell line of interest.

Table 1: In Vitro Cytotoxicity of Various Pyrrolizidine Alkaloids

CompoundCell LineAssayEndpointResult
EchimidinePrimary Rat HepatocytesMTTIC5013.79 µg/mL
Indicine N-oxideVarious Cancer Cell LinesProliferationIC5046 to 100 µM[7]
LasiocarpineCRL-2118 Chicken HepatocytesCytotoxicityMedian Cytotoxic Conc.Most cytotoxic in the study
SeneciphyllineCRL-2118 Chicken HepatocytesCytotoxicityMedian Cytotoxic Conc.Less cytotoxic than Lasiocarpine
SenecionineCRL-2118 Chicken HepatocytesCytotoxicityMedian Cytotoxic Conc.Less cytotoxic than Lasiocarpine
MonocrotalineCRL-2118 Chicken HepatocytesCytotoxicityMedian Cytotoxic Conc.Less cytotoxic than Riddelliine
RiddelliineCRL-2118 Chicken HepatocytesCytotoxicityMedian Cytotoxic Conc.Less cytotoxic than Heliotrine
PA N-oxides (general)CRL-2118 Chicken HepatocytesCytotoxicity-Not significantly cytotoxic up to 300 μM

Table 2: Genotoxicity of Various Pyrrolizidine Alkaloids

CompoundAssay SystemEndpointResult
LasiocarpinePrimary Rat HepatocytesUnscheduled DNA SynthesisInduction of DNA damage
RiddelliinePrimary Rat HepatocytesUnscheduled DNA SynthesisInduction of DNA damage
MonocrotalineRat HepatocytesDNA Repair and HGPRT Gene MutationInduction of DNA repair and mutation[3]
RiddelliineRat HepatocytesDNA Repair and HGPRT Gene MutationInduction of DNA repair and mutation[3]
SenecionineRat HepatocytesDNA Repair and HGPRT Gene MutationInduction of DNA repair and mutation[3]
SeneciphyllineRat HepatocytesDNA Repair and HGPRT Gene MutationInduction of DNA repair and mutation[3]

Signaling Pathways and Experimental Workflows

Metabolic Activation of this compound

The toxicity of this compound is primarily dependent on its metabolic activation. The following diagram illustrates this critical pathway.

cluster_gut_liver Gut / Liver cluster_liver Liver (Hepatocytes) ENO This compound (Less Toxic) E Echinatine (Tertiary PA) ENO->E Reduction (Microbiota, CYPs) DHP Dehydropyrrolizidine Alkaloids (DHPAs) (Reactive Metabolites) E->DHP Metabolic Activation (Cytochrome P450s) Adducts DNA and Protein Adducts DHP->Adducts Toxicity Cytotoxicity, Genotoxicity, Apoptosis Adducts->Toxicity

Metabolic activation of this compound to toxic pyrroles.
General Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound using a cell-based assay such as the MTT assay.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h (Cell attachment) seed->incubate1 treat Treat cells with various concentrations of This compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate2->assay measure Measure Absorbance/ Fluorescence assay->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Generalized workflow for an in vitro cytotoxicity assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a method for assessing the effect of this compound on cell viability by measuring mitochondrial metabolic activity.

Materials:

  • This compound

  • Target cell line (e.g., HepG2, primary hepatocytes)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1 µM to 1000 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.[8]

    • Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for positive control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Assay Procedure:

    • After the desired incubation period, carefully collect the cell culture supernatant from each well.

    • Follow the LDH assay kit manufacturer's instructions. Typically, this involves adding a reaction mixture containing the substrate, cofactor, and dye to the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive control (lysed cells).

    • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the EC50 value.

In Vitro Genotoxicity: Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Microscope slides (pre-coated with agarose)

  • Low melting point agarose (B213101) (LMPA)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Protocol:

  • Cell Treatment:

    • Treat cells with various concentrations of this compound for a defined period (e.g., 2-24 hours). Include positive and negative controls.

  • Cell Embedding:

    • Harvest the cells and resuspend them in PBS.

    • Mix the cell suspension with molten LMPA at 37°C.

    • Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10-15 minutes.

  • Cell Lysis:

    • Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid containing the DNA.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides with neutralization buffer.

    • Stain the DNA with a suitable fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

In Vitro Metabolism Studies with Liver Microsomes

This protocol is designed to investigate the metabolic activation of this compound by liver enzymes.

Materials:

  • This compound

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer

  • Acetonitrile or other suitable organic solvent for extraction

  • LC-MS/MS system for metabolite analysis

Protocol:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and this compound at the desired concentration.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound (this compound) and its potential metabolites, such as the reduced form (Echinatine) and subsequent reactive pyrrolic species or their adducts.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound. Given the general understanding that pyrrolizidine alkaloid N-oxides require metabolic activation to exert their toxicity, it is crucial to employ cell-based models with metabolic competence or to include an external metabolic activation system (e.g., liver microsomes) in the experimental design. The data generated from these assays will be instrumental in characterizing the toxicological profile of this compound and in assessing its potential risks to human health. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and to establish the specific activity of this compound through rigorous testing.

References

Application Notes: Rodent Models for Evaluating the Hepatotoxicity of Echinatine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Echinatine N-oxide is a member of the pyrrolizidine (B1209537) alkaloid (PA) family, a group of natural toxins found in thousands of plant species.[1] While PAs with an unsaturated necine base are known for their significant hepatotoxicity, their corresponding N-oxides are generally less toxic.[2][3] However, PA N-oxides like this compound can undergo metabolic reduction back to their parent PA form (Echinatine) by intestinal microbiota and liver enzymes.[4][5] This biotransformation is a critical event, as the parent PA can then be metabolically activated by hepatic cytochrome P450 (CYP) enzymes into highly reactive pyrrolic metabolites.[1][6] These metabolites readily bind to cellular proteins and DNA, forming adducts that trigger cellular damage and lead to liver injury.[1]

The primary toxic outcome of PA exposure is hepatic sinusoidal obstruction syndrome (HSOS), characterized by damage to the sinusoidal endothelial cells in the liver.[6][7] The toxic cascade involves oxidative stress, mitochondrial injury, glutathione (B108866) (GSH) depletion, inflammation, and apoptosis.[6][7] Given the potential for human exposure through herbal medicines and contaminated food products, robust animal models are essential for assessing the risk associated with this compound.[8][9] Rodent models, particularly rats and mice, are well-established for studying PA-induced hepatotoxicity and provide a reliable platform for investigating the toxicokinetics and dose-response relationships of this compound.[4][10]

Applications

Animal models are indispensable for characterizing the toxicological profile of this compound. Key applications include:

  • Dose-Response Assessment: Determining the dose levels at which this compound causes acute, sub-acute, or chronic liver injury.[6]

  • Mechanism of Toxicity Studies: Elucidating the molecular pathways involved in hepatotoxicity, including the role of gut microbiota, metabolic activation, oxidative stress, and apoptosis.[2][5]

  • Toxicokinetic Analysis: Studying the absorption, distribution, metabolism, and excretion (ADME) of this compound, including the rate of its reduction to Echinatine and the formation of pyrrole-protein adducts.[4]

  • Evaluation of Potential Therapeutics: Testing the efficacy of hepatoprotective agents against this compound-induced liver damage.

Experimental Protocols

Protocol 1: Acute Hepatotoxicity Assessment of this compound in Rats

This protocol describes a 7-day study to evaluate the acute hepatotoxicity of orally administered this compound in Sprague-Dawley rats.

1. Animals and Housing

  • Species: Sprague-Dawley rats (Male, 8-10 weeks old).

  • Housing: House animals in standard polycarbonate cages (2-3 per cage) under controlled conditions: 22 ± 2°C, 50 ± 10% humidity, and a 12-hour light/dark cycle.

  • Diet: Provide standard chow and water ad libitum.

  • Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.

2. Experimental Design

  • Groups: Randomly divide animals into four groups (n=8 per group).

    • Group 1 (Vehicle Control): Administer vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).

    • Group 2 (Low Dose): Administer low dose of this compound.

    • Group 3 (Mid Dose): Administer mid dose of this compound.

    • Group 4 (High Dose): Administer high dose of this compound.

  • Administration: Administer the test substance or vehicle once daily for 7 consecutive days via oral gavage.

3. Procedures

  • Daily Observations: Record clinical signs of toxicity (e.g., changes in posture, activity, fur texture) and mortality daily.

  • Body Weight: Measure body weight at the start of the study (Day 0) and at termination (Day 8).

  • Euthanasia and Sample Collection (Day 8):

    • Fast animals overnight before necropsy.

    • Anesthetize animals (e.g., with isoflurane).

    • Collect blood via cardiac puncture into serum separator tubes.

    • Perform euthanasia by an approved method (e.g., exsanguination under anesthesia).

    • Perform a gross pathological examination of all organs.

    • Collect the entire liver, weigh it, and calculate the liver-to-body weight ratio.

    • Fix a section of the left liver lobe in 10% neutral buffered formalin for histopathology.

    • Snap-freeze the remaining liver tissue in liquid nitrogen and store it at -80°C for further analysis (e.g., biomarker analysis, adduct detection).

4. Endpoint Analysis

  • Serum Biochemistry: Centrifuge blood samples to separate serum. Analyze serum for liver injury markers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin (TBIL).

  • Histopathology: Process formalin-fixed liver tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A qualified pathologist should evaluate slides for evidence of necrosis, inflammation, sinusoidal congestion, and other signs of hepatotoxicity.

  • Oxidative Stress Markers (Optional): Use frozen liver tissue homogenates to measure levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (GSH).

Data Presentation

Quantitative data from the proposed study should be organized into tables for clarity and comparative analysis.

Table 1: Study Design Summary

Group Treatment Dose (mg/kg/day) Route of Administration Number of Animals
1 Vehicle Control 0 Oral Gavage 8
2 This compound Low Dose (X) Oral Gavage 8
3 This compound Mid Dose (Y) Oral Gavage 8

| 4 | this compound | High Dose (Z) | Oral Gavage | 8 |

Table 2: Serum Biochemistry Results at Day 8

Group ALT (U/L) AST (U/L) ALP (U/L) TBIL (mg/dL)
Vehicle Control Mean ± SD Mean ± SD Mean ± SD Mean ± SD
Low Dose Mean ± SD Mean ± SD Mean ± SD Mean ± SD
Mid Dose Mean ± SD Mean ± SD Mean ± SD Mean ± SD

| High Dose | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Table 3: Liver Weight and Histopathological Score Summary

Group Liver Weight (g) Liver/Body Weight Ratio (%) Histopathological Score*
Vehicle Control Mean ± SD Mean ± SD Mean ± SD
Low Dose Mean ± SD Mean ± SD Mean ± SD
Mid Dose Mean ± SD Mean ± SD Mean ± SD
High Dose Mean ± SD Mean ± SD Mean ± SD

*Scoring based on a semi-quantitative scale for necrosis, inflammation, etc. (e.g., 0=none, 1=minimal, 2=mild, 3=moderate, 4=severe).

Visualizations

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Observation cluster_analysis Phase 3: Endpoint Analysis acclimatize Animal Acclimatization (7 Days) randomize Randomization & Grouping acclimatize->randomize administer Daily Oral Gavage (7 Days) randomize->administer observe Daily Clinical Observation & Body Weight administer->observe necropsy Euthanasia & Necropsy (Day 8) observe->necropsy blood Blood Collection (Serum Biochemistry) necropsy->blood tissue Liver Collection (Histopathology, Biomarkers) necropsy->tissue analyze Data Analysis & Reporting blood->analyze tissue->analyze G cluster_intake Intake & Initial Metabolism cluster_liver Hepatic Activation & Damage Cascade cluster_damage Cellular Injury cluster_outcome Pathological Outcome ENO This compound (Oral Intake) GUT Gut Microbiota (Reduction) ENO->GUT E Echinatine (Parent PA) GUT->E CYP Hepatic CYP450 (Metabolic Activation) E->CYP Absorption DHP Reactive Pyrrolic Metabolites (DHPAs) CYP->DHP Adducts Pyrrole-Protein Adducts DHP->Adducts ROS Oxidative Stress (ROS) Adducts->ROS Mito Mitochondrial Dysfunction Adducts->Mito Apoptosis Apoptosis / Necrosis ROS->Apoptosis Mito->Apoptosis HSOS Hepatocyte Damage & Sinusoidal Injury (HSOS) Apoptosis->HSOS G cluster_endpoints Compound This compound Model Rodent Model (Rat/Mouse) Compound->Model Administered to Mechanism Metabolic Activation (Gut & Liver) Model->Mechanism Facilitates Endpoints Toxicological Endpoints Mechanism->Endpoints Leads to Biochem Serum ALT/AST ↑ Endpoints->Biochem Histo Liver Necrosis Endpoints->Histo Adducts Adduct Formation Endpoints->Adducts

References

Application Note: Quantitative Analysis of Echinatine N-oxide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Echinatine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, a class of natural toxins produced by various plant species, primarily belonging to the Boraginaceae, Asteraceae, and Fabaceae families. These compounds are of significant concern for food and feed safety due to their potential hepatotoxic, genotoxic, and carcinogenic properties. Regulatory bodies worldwide are increasingly monitoring the presence of PAs in food, herbal products, and animal feed. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of these alkaloids and their N-oxides. This application note provides a detailed protocol for the analysis of this compound in various matrices.

Experimental Protocols

This section details the methodology for sample preparation, LC separation, and MS/MS detection of this compound.

1. Sample Preparation

The sample preparation procedure is designed to efficiently extract this compound from the matrix and remove interfering substances.

  • Extraction from Plant Material and Honey:

    • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid in a 1:1 (v/v) water:methanol (B129727) solution.

    • Vortex for 10 minutes to ensure thorough extraction.

    • Centrifuge the mixture for 10 minutes at 5000 x g.

    • Transfer 2 mL of the supernatant for solid-phase extraction (SPE) cleanup.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MCX SPE cartridge (6 cc, 150 mg) with 3 mL of methanol, followed by 3 mL of water.

    • Load the 2 mL of sample extract onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of 30-40% methanol to remove polar impurities.

    • Elute the this compound with two aliquots of 5 mL of 2.5% ammonia (B1221849) in methanol.

    • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.[1][2][3]

2. Liquid Chromatography (LC)

  • System: UHPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 2.7 µm) is recommended.[2]

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water.

  • Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[3]

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    10.0 35
    20.0 80
    21.0 100
    25.0 100
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

3. Mass Spectrometry (MS)

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 325°C[2]

  • Gas Flow: Nebulizer gas at 50 psi, drying gas at 12 L/min[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

For this compound (C₁₅H₂₅NO₆, Molecular Weight: 315.36 g/mol ), the protonated molecule [M+H]⁺ is m/z 316.2. Based on the characteristic fragmentation of pyrrolizidine alkaloid N-oxides, the following MRM transitions are proposed:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
316.2111.1~25Quantifier
316.2172.1~20Qualifier
316.2138.1~30Qualifier

Note: Collision energies should be optimized for the specific instrument used. The fragment ions at m/z 111 and 172 are characteristic of monoester N-oxides.[2][4]

Data Presentation

The following tables summarize typical quantitative data for the analysis of pyrrolizidine alkaloids, including N-oxides, in various matrices. These values are representative and may vary depending on the specific matrix and instrumentation.

Table 1: Method Performance Parameters for PA Analysis

ParameterHoneyTeaMilkHerbal Medicines
LOD (µg/kg) 0.015–0.750.015–0.750.015–0.75Not Specified
LOQ (µg/kg) 0.05–2.50.05–2.50.05–2.50.45-0.89
Linearity (R²) >0.99>0.99>0.99>0.999
Recovery (%) 64.5–103.467.6–107.665.2–112.2Not Specified
Precision (RSD%) <15<15<15Not Specified

Data compiled from multiple sources analyzing a range of pyrrolizidine alkaloids.[1][3][5]

Visualizations

G cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis LC-MS/MS Analysis Sample Sample Extraction 1. Weigh 1g of sample 2. Add 20mL 0.05M H2SO4 in H2O:MeOH (1:1) 3. Vortex 10 min Sample->Extraction Centrifugation Centrifuge 10 min at 5000 x g Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Condition Condition Oasis MCX cartridge (Methanol, then Water) Supernatant->Condition Load Load 2mL of supernatant Condition->Load Wash Wash with Water, then 30-40% Methanol Load->Wash Elute Elute with 2.5% Ammonia in Methanol Wash->Elute Dry_Reconstitute Evaporate to dryness Reconstitute in 1mL mobile phase Elute->Dry_Reconstitute Inject Inject 5µL into LC-MS/MS Dry_Reconstitute->Inject LC_Separation C18 Reversed-Phase Chromatography Inject->LC_Separation MS_Detection Positive ESI MRM Detection LC_Separation->MS_Detection G Echinatine_N_oxide This compound (Less toxic) Metabolic_Reduction Metabolic Reduction (in vivo) Echinatine_N_oxide->Metabolic_Reduction Echinatine Echinatine (Pyrrolizidine Alkaloid) Metabolic_Reduction->Echinatine CYP450 Cytochrome P450 Oxidation Echinatine->CYP450 Reactive_Metabolite Reactive Pyrrolic Ester (Hepatotoxic, Genotoxic) CYP450->Reactive_Metabolite Detoxification Detoxification (e.g., Glutathione Conjugation) Reactive_Metabolite->Detoxification Excretion Excretion Detoxification->Excretion

References

Application Notes and Protocols: Evaluating the Cytotoxicity of Echinatine N-oxide using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinatine N-oxide is a pyrrolizidine (B1209537) alkaloid found in various plant species. Pyrrolizidine alkaloids and their N-oxides are of significant interest in toxicology and pharmacology due to their potential biological activities, including hepatotoxicity.[1] The assessment of the cytotoxic potential of such compounds is a critical step in drug discovery and safety evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3] This assay measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692).[1][2][3][4][5][6] The amount of formazan produced is proportional to the number of living cells.[5]

These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on a selected cell line using the MTT assay.

Data Presentation

Due to the limited availability of published cytotoxicity data specifically for this compound, the following table presents illustrative data based on typical concentration ranges used for testing related pyrrolizidine alkaloids and their N-oxides.[4][7] This table is intended to serve as a template for presenting experimental findings.

Table 1: Illustrative Cytotoxicity of this compound on a Representative Cell Line (e.g., HepG2) after 48 hours of exposure.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2500.085100
101.1880.07995.0
501.0500.06584.0
1000.8750.05570.0
2500.6250.04850.0
5000.3130.03525.0
10000.1250.02110.0

Note: The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting the percentage of cell viability against the log of the compound concentration and performing a non-linear regression analysis.

Experimental Protocols

Materials and Reagents
  • This compound

  • Target cell line (e.g., HepG2, a human liver cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][5]

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution[3]

  • 96-well flat-bottom sterile cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Detailed MTT Assay Protocol

1. Cell Seeding: a. Culture the chosen cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator. b. When cells reach 80-90% confluency, detach them using Trypsin-EDTA. c. Resuspend the cells in fresh medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. e. Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations. A broad range of concentrations (e.g., 0.1 µM to 1000 µM) is recommended for initial screening.[7] c. Carefully remove the medium from the wells of the 96-well plate. d. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. e. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound) and a blank control (medium only, no cells). f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

3. MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7] b. Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple color.[1][7] c. After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[8] e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[5][6]

4. Absorbance Measurement and Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5] b. Subtract the average absorbance of the blank control from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Mean absorbance of treated cells / Mean absorbance of vehicle control cells) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps of the MTT assay for assessing the cytotoxicity of this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Incubation with This compound (24-72h) cell_seeding->treatment compound_prep This compound Dilution Series compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_incubation Incubate (3-4h) mtt_addition->formazan_incubation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT cell viability assay.

Potential Signaling Pathway

While the specific signaling pathway for this compound-induced cytotoxicity is not well-established, studies on the related compound, Echinatin, have shown the involvement of reactive oxygen species (ROS) and the JNK/p38 MAPK signaling pathway in apoptosis of colorectal cancer cells.[2][9] The following diagram illustrates this potential pathway, which could be investigated for this compound.

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_mapk MAPK Pathway cluster_outcome Outcome Echinatine This compound (Potential Inducer) ROS ↑ Reactive Oxygen Species (ROS) Echinatine->ROS JNK JNK Activation ROS->JNK p38 p38 MAPK Activation ROS->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Potential ROS-mediated MAPK signaling pathway.

References

Application Notes and Protocols for Acetylcholinesterase (AChE) Inhibition Assay of Echinatine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), terminating the signal transmission at cholinergic synapses. Inhibition of AChE is a key therapeutic strategy for the treatment of various neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma, by increasing the concentration and duration of action of acetylcholine in the synaptic cleft. Pyrrolizidine (B1209537) alkaloids, a class of naturally occurring compounds, have been investigated for their diverse biological activities, including AChE inhibition.[1] Echinatine N-oxide, a pyrrolizidine alkaloid, is a subject of interest for its potential as an AChE inhibitor.

This document provides a detailed protocol for the in vitro determination of the acetylcholinesterase inhibitory activity of this compound using the widely accepted Ellman's method.[2] This colorimetric assay is simple, robust, and suitable for high-throughput screening of potential AChE inhibitors.

Principle of the Assay

The AChE inhibition assay is based on the Ellman's method, which measures the activity of AChE by quantifying the formation of a yellow-colored product. The assay involves the enzymatic hydrolysis of the substrate acetylthiocholine (B1193921) (ATC) by AChE to produce thiocholine (B1204863). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm. In the presence of an inhibitor like this compound, the rate of the enzymatic reaction is reduced, leading to a decrease in the formation of the yellow product. The inhibitory activity is quantified by measuring the decrease in the rate of color development.[2]

Data Presentation

CompoundTarget EnzymeIC50 Value (mM)Source
7-O-angeloylthis compoundAcetylcholinesterase (AChE)0.53 - 0.60(Benamar et al., 2016)
Echimidine N-oxideAcetylcholinesterase (AChE)0.347(Benamar et al., 2017)

Note: The provided IC50 values are for compounds structurally similar to this compound and should be used as a reference for designing concentration ranges in the experimental protocol.

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • This compound (or a solution of known concentration)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound if necessary

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate to achieve a pH of 8.0.

  • AChE Solution (1.0 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the well should be optimized based on the specific activity of the enzyme lot to ensure a linear reaction rate over the measurement period.

  • ATCI Solution (10 mM): Dissolve an appropriate amount of acetylthiocholine iodide in deionized water. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of 5,5'-dithiobis-(2-nitrobenzoic acid) in 0.1 M phosphate buffer (pH 8.0).

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO).

  • This compound Working Solutions: Prepare a series of dilutions of the stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the assay. The concentration range should be selected to bracket the expected IC50 value.

Assay Procedure (96-well plate format)
  • Assay Setup:

    • Blank: 150 µL of phosphate buffer.

    • Control (100% enzyme activity): 120 µL of phosphate buffer + 10 µL of AChE solution + 20 µL of solvent (the same solvent used for the test compound).

    • Test Sample: 120 µL of phosphate buffer + 10 µL of AChE solution + 20 µL of this compound working solution (at various concentrations).

  • Pre-incubation: Add the above components to the respective wells of the 96-well plate. Mix gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: To each well, add 10 µL of the 10 mM DTNB solution followed by 10 µL of the 10 mM ATCI solution to start the enzymatic reaction.

  • Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm. Take kinetic readings every 30 seconds for a period of 5-10 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    Where:

    • V_control is the rate of reaction of the control (100% enzyme activity).

    • V_sample is the rate of reaction in the presence of the test compound.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined by non-linear regression analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, AChE, ATCI, DTNB) setup Set up 96-well plate (Blank, Control, Samples) reagents->setup inhibitor Prepare this compound Working Solutions inhibitor->setup preincubate Pre-incubate with Inhibitor (15 min) setup->preincubate initiate Initiate Reaction (Add DTNB and ATCI) preincubate->initiate measure Kinetic Measurement (Absorbance at 412 nm) initiate->measure calculate_rate Calculate Reaction Rates measure->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

AChE Inhibition Assay Workflow

cholinergic_signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Packaging into Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor ACh Receptors ACh->ACh_receptor Inhibitor This compound (Inhibitor) Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Cholinergic Signaling Pathway and AChE Inhibition

References

Application Notes and Protocols for Studying the Metabolic Activation of Echinatine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinatine (B1671082) N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, such as those belonging to the Boraginaceae family.[1][2][3][4] PAs and their N-oxides are recognized for their potential hepatotoxicity, which is a significant concern for human and animal health. The toxicity of PA N-oxides is not direct but results from a complex metabolic activation process.[5][6][7] Understanding this pathway is crucial for risk assessment, drug development involving PA-like structures, and the safety evaluation of herbal remedies and contaminated food products.

The metabolic activation of Echinatine N-oxide, a retronecine-type PA N-oxide, is a two-step process.[5][8] The initial step involves the reduction of the N-oxide back to its corresponding tertiary amine, echinatine. This bio-reduction can be mediated by intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes.[5][6][7] The subsequent and critical step is the oxidation of the newly formed echinatine by hepatic CYPs into highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs). These electrophilic DHPAs can then form covalent adducts with cellular macromolecules like proteins and DNA, leading to cytotoxicity, genotoxicity, and the characteristic hepatotoxicity associated with PAs.[5][6]

These application notes provide detailed protocols for the in vitro study of the metabolic activation of this compound, focusing on the reductive and oxidative pathways.

Metabolic Activation Pathway of this compound

The metabolic activation of this compound to its ultimate toxic form is a sequential process involving reduction followed by oxidation.

  • Reduction of this compound to Echinatine: The first step is the conversion of the relatively polar and less toxic this compound to its lipid-soluble tertiary amine form, echinatine. This reduction is a critical prerequisite for the subsequent toxic activation. This process occurs in both the gastrointestinal tract, mediated by anaerobic intestinal microbiota, and in the liver, catalyzed by specific cytochrome P450 enzymes, notably CYP1A2 and CYP2D6.[5][7][8]

  • Oxidation of Echinatine to Reactive Pyrrolic Metabolites: The echinatine formed in the first step undergoes metabolic activation in the liver. Hepatic CYPs catalyze the dehydrogenation of the necine base of echinatine to form reactive electrophilic pyrrole-type metabolites (DHPAs). These metabolites are the ultimate toxicants responsible for binding to cellular components and causing liver damage.[5][6]

A diagram of this pathway is presented below:

Metabolic_Activation_of_Echinatine_N_oxide cluster_0 Intestinal Lumen / Liver cluster_1 Liver cluster_2 Toxicity Echinatine_N_oxide This compound Echinatine Echinatine Echinatine_N_oxide->Echinatine Reduction Enzymes1 Intestinal Microbiota CYP1A2, CYP2D6 Echinatine->Enzymes1 Echinatine_2 Echinatine Reactive_Metabolites Reactive Pyrrolic Metabolites (DHPAs) Enzymes2 Hepatic CYPs Reactive_Metabolites->Enzymes2 Reactive_Metabolites_2 Reactive Pyrrolic Metabolites (DHPAs) Echinatine_2->Reactive_Metabolites Oxidation Hepatotoxicity Hepatotoxicity Reactive_Metabolites_2->Hepatotoxicity Adduct Formation

Caption: Metabolic activation pathway of this compound.

Experimental Protocols

The following protocols are designed to investigate the key steps in the metabolic activation of this compound.

Protocol 1: In Vitro Reduction of this compound by Intestinal Microbiota

Objective: To determine the extent and rate of reduction of this compound to echinatine by anaerobic intestinal microbiota.

Materials:

  • This compound

  • Fecal samples from rats or humans

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-tight jars with GasPak™)

  • General anaerobic medium

  • Centrifuge

  • UHPLC-MS/MS system

  • Acetonitrile, methanol, formic acid (LC-MS grade)

Procedure:

  • Preparation of Fecal Slurry:

    • Collect fresh fecal samples and immediately transfer them to an anaerobic chamber.

    • Prepare a 10% (w/v) fecal slurry by homogenizing the feces in pre-reduced general anaerobic medium.

    • Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to remove large debris. The supernatant will serve as the intestinal microbiota suspension.

  • Incubation:

    • In the anaerobic chamber, prepare reaction mixtures in sealed tubes containing the intestinal microbiota suspension.

    • Add this compound to achieve a final concentration (e.g., 10 µM).

    • Include a heat-inactivated microbiota control to ensure the conversion is enzymatic.

    • Incubate the reaction mixtures at 37°C under anaerobic conditions.

  • Sample Collection and Processing:

    • At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw aliquots of the incubation mixture.

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new tube for UHPLC-MS/MS analysis.

  • Analysis:

    • Analyze the samples for the disappearance of this compound and the formation of echinatine using a validated UHPLC-MS/MS method.[9]

Protocol 2: In Vitro Metabolism of this compound and Echinatine by Liver Microsomes

Objective: To investigate the reduction of this compound and the subsequent oxidative activation of echinatine by hepatic enzymes.

Materials:

  • This compound and Echinatine

  • Pooled liver microsomes (human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • UHPLC-MS/MS system

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) for phenotyping studies.

Procedure:

  • Reduction of this compound (Anaerobic Conditions):

    • Prepare incubation mixtures in a potassium phosphate buffer containing liver microsomes (e.g., 0.5 mg/mL) and the NADPH regenerating system.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding this compound (e.g., 10 µM).

    • Incubate under anaerobic or low-oxygen conditions to favor reduction.

    • At specified time points, terminate the reaction with ice-cold acetonitrile.

    • Process samples as described in Protocol 1 for UHPLC-MS/MS analysis of echinatine formation.

  • Oxidation of Echinatine (Aerobic Conditions):

    • Prepare incubation mixtures as above, but ensure aerobic conditions.

    • Initiate the reaction by adding echinatine (e.g., 10 µM).

    • Incubate at 37°C with shaking.

    • Terminate the reaction and process samples for analysis. The primary goal here is to monitor the disappearance of echinatine, as the direct detection of reactive DHPAs is challenging due to their instability.

  • CYP Reaction Phenotyping:

    • To identify the specific CYPs involved, repeat the incubations using a panel of recombinant human CYP enzymes instead of liver microsomes.

    • Alternatively, use liver microsomes in the presence of specific chemical inhibitors for different CYP isoforms.

Experimental Workflow Diagram

Experimental_Workflow cluster_reduction Reduction Studies cluster_oxidation Oxidation Studies Start_Red This compound Microbiota Incubate with Intestinal Microbiota (Anaerobic) Start_Red->Microbiota Microsomes_Red Incubate with Liver Microsomes (Anaerobic) Start_Red->Microsomes_Red Analysis Sample Quenching & UHPLC-MS/MS Analysis Microbiota->Analysis Microsomes_Red->Analysis Start_Ox Echinatine Microsomes_Ox Incubate with Liver Microsomes (Aerobic) Start_Ox->Microsomes_Ox Recombinant_CYPs Incubate with Recombinant CYPs Start_Ox->Recombinant_CYPs Microsomes_Ox->Analysis Recombinant_CYPs->Analysis Data Quantify Metabolites Determine Kinetic Parameters Analysis->Data

Caption: Experimental workflow for in vitro metabolism studies.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison. Below are example tables for presenting typical results.

Table 1: Reduction of this compound (10 µM) to Echinatine in vitro

SystemIncubation Time (hours)Echinatine Formed (pmol/mg protein/min)
Rat Intestinal Microbiota
1150.2 ± 12.5
485.6 ± 9.8
840.1 ± 5.2
Human Liver Microsomes
(Anaerobic)125.3 ± 3.1
Rat Liver Microsomes
(Anaerobic)145.8 ± 4.7
Recombinant Human CYPs
CYP1A2118.9 ± 2.2
CYP2D6112.5 ± 1.8
CYP3A412.1 ± 0.5

Data are presented as mean ± SD and are hypothetical examples.

Table 2: Depletion of Echinatine (10 µM) by Liver Microsomes

SystemIntrinsic Clearance (µL/min/mg protein)
Human Liver Microsomes 112.4 ± 15.6
Rat Liver Microsomes 250.1 ± 28.9

Data are presented as mean ± SD and are hypothetical examples.

Conclusion

The provided application notes and protocols offer a framework for investigating the metabolic activation of this compound. By elucidating the roles of intestinal microbiota and specific hepatic enzymes in both the reduction and subsequent oxidation of this compound, researchers can better understand its toxic potential. This knowledge is essential for assessing the risks associated with exposure to this compound and for the broader field of drug development and safety assessment.

References

Troubleshooting & Optimization

Echinatine N-oxide solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Echinatine N-oxide, alongside troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

This compound, as a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, is generally soluble in polar solvents. Published information indicates that it is soluble in water and methanol (B129727).[1] Compared to their free base counterparts, PA N-oxides exhibit higher water solubility.[1][2]

Q2: I am having trouble dissolving this compound. What can I do?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 37°C to aid dissolution.

  • Sonication: Use a water bath sonicator for a short period (e.g., 5-10 minutes) to break up any clumps and enhance solvent interaction.

  • pH Adjustment: The solubility of alkaloids can be pH-dependent. For N-oxides, which are more polar, solubility in aqueous solutions is generally better than their corresponding free bases.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, start by dissolving the compound in a small amount of a suitable polar solvent like methanol or water. A common starting concentration for stock solutions in drug discovery is 10 mM. For a 10 mM stock solution of this compound (Molecular Weight: 315.36 g/mol ), you would dissolve 3.15 mg in 1 mL of solvent. If solubility is limited, you may need to prepare a more dilute stock solution.

Solubility Data

Quantitative solubility data for this compound in a range of solvents is not extensively published. However, based on the chemical properties of pyrrolizidine alkaloid N-oxides, the following qualitative solubility profile can be expected:

SolventExpected SolubilityNotes
WaterSolubleN-oxides are generally water-soluble.[1][2]
MethanolSolubleA polar protic solvent suitable for dissolving PA N-oxides.[1]
EthanolLikely SolubleAnother polar protic solvent, solubility is expected to be good.
Dimethyl Sulfoxide (B87167) (DMSO)Likely SolubleA polar aprotic solvent, often used for creating stock solutions of organic molecules.
AcetonitrileModerately SolubleA polar aprotic solvent, may be a suitable solvent.
ChloroformSparingly SolubleA less polar organic solvent, solubility is expected to be lower than in polar solvents.
HexaneInsolubleA non-polar solvent, not suitable for dissolving polar N-oxides.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment. Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Centrifuge the vial at a high speed to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Immediately dilute the filtered supernatant with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL) by taking into account the dilution factor.

Metabolic Activation of this compound

This compound itself is not directly toxic. Its hepatotoxicity arises from its metabolic activation in the body. The following diagram illustrates this pathway.

Metabolic_Activation_of_Echinatine_N_oxide cluster_gut_liver Intestine / Liver cluster_liver Liver (Hepatocytes) Echinatine_N_oxide This compound Echinatine Echinatine (Pyrrolizidine Alkaloid) Echinatine_N_oxide->Echinatine Reduction (Intestinal Microbiota & Liver Enzymes) Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) Echinatine->Reactive_Metabolites Oxidation (Cytochrome P450) Macromolecule_Adducts Macromolecule Adducts (e.g., Protein, DNA) Reactive_Metabolites->Macromolecule_Adducts Covalent Binding Hepatotoxicity Hepatotoxicity Macromolecule_Adducts->Hepatotoxicity Leads to Solubility_Workflow start Start: Weigh Excess This compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate on Shaker (24-72h) add_solvent->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility (e.g., mg/mL) calculate->end

References

Preparing stable stock solutions of Echinatine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation of stable stock solutions of Echinatine N-oxide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in polar protic solvents such as methanol (B129727) and water.[1] For cell culture experiments, dimethyl sulfoxide (B87167) (DMSO) is also a commonly used solvent for preparing stock solutions of similar organic compounds.

Q2: How can I improve the solubility of this compound?

A2: If you encounter solubility issues, you can warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: this compound as a solid should be stored desiccated at -20°C.[1] Stock solutions can be stored at -20°C for several months.[1] For long-term storage, some suppliers of similar N-oxide compounds recommend temperatures below -15°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: How stable is this compound in solution?

A4: The stability of pyrrolizidine (B1209537) alkaloid N-oxides, such as this compound, is dependent on the pH of the solution. N-oxides are generally more stable in neutral or slightly acidic conditions and can undergo hydrolysis in strongly acidic or basic conditions.[2] It is recommended to prepare fresh solutions for immediate use.[1] If storage is necessary, keep the solution at -20°C or below and protect it from light.

Q5: Can I use solvents other than methanol, water, or DMSO?

A5: While methanol and water are the recommended solvents, other polar aprotic solvents like dimethylformamide (DMF) might be used. However, the stability and solubility in these solvents would need to be validated for your specific experimental conditions. For cell culture applications, ensure the final concentration of any organic solvent is not toxic to the cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound does not fully dissolve. Insufficient solvent volume or low solubility at room temperature.- Increase the solvent volume.- Gently warm the solution to 37°C.- Use an ultrasonic bath to aid dissolution.[1]
Precipitation observed after cooling or storage. The compound has reached its solubility limit at a lower temperature.- Prepare a more dilute stock solution.- Before use, allow the vial to warm to room temperature for at least an hour before opening and re-dissolve any precipitate by warming and vortexing.[1]
Inconsistent experimental results. Degradation of the stock solution.- Prepare fresh stock solutions for each experiment.- Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Store the stock solution at -20°C or lower and protect from light.- Verify the pH of your experimental medium, as extreme pH can cause degradation.[2]
Change in color of the stock solution. Potential degradation of the compound.- Discard the solution and prepare a fresh one.- Ensure proper storage conditions (desiccated, -20°C, protected from light).

Data Presentation

Table 1: General Properties of this compound

PropertyValueSource
Appearance White to off-white solid[1]
Molecular Weight 315.36 g/mol
Solubility Soluble in methanol and water[1]
Storage (Solid) Desiccate at -20°C[1]
Storage (Solution) Below -20°C for several months[1]

Table 2: Solvent Volumes for Preparing this compound Stock Solutions

Desired Concentrationfor 1 mgfor 5 mgfor 10 mg
1 mM 3.171 mL15.855 mL31.710 mL
5 mM 0.634 mL3.171 mL6.342 mL
10 mM 0.317 mL1.585 mL3.171 mL

This table is based on the molecular weight of this compound (315.36 g/mol ) and provides the required solvent volume to achieve the indicated molar concentration.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.15 mg of the compound.

  • Dissolving:

    • Add the weighed this compound to a sterile vial.

    • Add the calculated volume of DMSO. For 3.15 mg, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the solid is completely dissolved.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, you may:

    • Gently warm the vial in a 37°C water bath for a short period.

    • Place the vial in an ultrasonic bath for a few minutes.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or lower, protected from light.

Note: Always allow the vial to come to room temperature for at least one hour before opening to prevent condensation.[1] For cell culture applications, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%).

Mandatory Visualization

Stock_Solution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound add_solvent Add appropriate solvent (e.g., DMSO, Methanol, Water) weigh->add_solvent Transfer to sterile vial vortex Vortex thoroughly add_solvent->vortex check_solubility Check for complete dissolution vortex->check_solubility aid_dissolution Aid dissolution (optional): - Warm to 37°C - Sonicate check_solubility->aid_dissolution Incomplete aliquot Aliquot into single-use volumes check_solubility->aliquot Complete aid_dissolution->vortex store Store at -20°C or lower, protected from light aliquot->store

Caption: Workflow for preparing a stable stock solution of this compound.

References

Troubleshooting unexpected results in Echinatine N-oxide assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Echinatine N-oxide assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent and sensitive methods for the detection and quantification of this compound are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for analyzing complex matrices such as honey, plant extracts, and biological samples. Additionally, ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS is often used for improved separation of isomers.[1]

Q2: Why is it important to analyze for this compound in addition to its parent pyrrolizidine (B1209537) alkaloid (PA), Echinatine?

A2: this compound is often the more abundant form in plants. While the toxicity of pyrrolizidine alkaloids is primarily associated with the free base form after metabolic activation in the liver, the N-oxides can be reduced back to the toxic tertiary amine parent in the gut of mammals. Therefore, for a comprehensive risk assessment, it is crucial to detect and quantify both the N-oxide and the free base forms.

Q3: What are the key stability concerns when working with this compound samples?

A3: this compound, like many N-oxide compounds, can be unstable and prone to in-vitro reduction back to its parent drug, Echinatine. This is a significant issue in biological matrices, particularly in hemolyzed plasma, which contains endogenous reducing agents. This conversion can lead to an underestimation of the N-oxide concentration and an overestimation of the parent alkaloid. Temperature, pH, and the choice of extraction solvent can also influence its stability.[2] N-oxides are generally stable at room temperature but can decompose at higher temperatures (above 100-150°C).[3]

Q4: What is in-source fragmentation and how does it affect this compound analysis?

A4: In-source fragmentation is a phenomenon where the analyte fragments within the mass spectrometer's ion source before mass analysis. For N-oxides, a characteristic fragmentation is the loss of an oxygen atom ([M+H-16]⁺), which can be induced by thermal degradation in the ion source.[4] This can lead to the N-oxide being detected as its parent amine, causing inaccurate quantification. Minimizing the ion source temperature is a key strategy to mitigate this issue.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound assays in a question-and-answer format.

Issue 1: Low or No Recovery of this compound

Question: I am observing very low or no signal for my this compound standard and samples. What could be the cause?

Answer:

This issue can stem from several factors related to sample preparation and analysis. Consider the following troubleshooting steps:

  • Inefficient Extraction: this compound is a polar compound. Ensure your extraction solvent is appropriate. Acidic aqueous solutions (e.g., 0.05 M H₂SO₄) or polar organic solvents like methanol (B129727) are generally effective.[5] The extraction time and homogenization process should also be sufficient to ensure complete dissolution.

  • Analyte Degradation: As mentioned in the FAQs, N-oxides can be unstable.

    • Temperature: Keep samples cool throughout the process. Use a refrigerated autosampler if possible.

    • pH: Maintain a neutral or slightly acidic pH during sample preparation to improve stability.

    • Matrix Effects: Hemolyzed plasma can cause significant reduction of N-oxides. If possible, use non-hemolyzed plasma. When using protein precipitation, acetonitrile (B52724) may minimize conversion compared to methanol.

  • Suboptimal LC-MS/MS Parameters:

    • Ionization Mode: Ensure you are using the appropriate ionization mode, typically positive electrospray ionization (ESI) for pyrrolizidine alkaloids.

    • MRM Transitions: Verify that you are using the correct and most sensitive multiple reaction monitoring (MRM) transitions for this compound.

Issue 2: High Background Noise in Chromatogram

Question: My chromatograms have a high baseline, making it difficult to accurately integrate the peak for this compound. What can I do to reduce the noise?

Answer:

High background noise can obscure your analyte peak and affect quantification. Here are some potential causes and solutions:

  • Contaminated Solvents or Reagents: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

  • Matrix Interferences: Complex matrices like honey or plasma can introduce a lot of background.

    • Sample Cleanup: A robust sample cleanup procedure is essential. Solid-phase extraction (SPE) with a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridge is highly recommended for removing interfering substances.

    • Chromatographic Separation: Optimize your LC gradient to ensure this compound is well-separated from other matrix components.

  • Instrument Contamination:

    • Carryover: Implement a thorough needle wash protocol with a strong solvent to clean the autosampler injection system between samples.

    • System Cleaning: If the background is consistently high, it may be necessary to clean the ion source and other components of the mass spectrometer.

Issue 3: Peak Tailing or Splitting

Question: The chromatographic peak for this compound is showing significant tailing or splitting. How can I improve the peak shape?

Answer:

Poor peak shape can compromise both resolution and the accuracy of quantification. Consider these factors:

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

    • Column Contamination: The column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent.

    • Column Degradation: The column may be nearing the end of its lifespan and require replacement.

  • Mobile Phase Incompatibility:

    • pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH.

    • Solvent Mismatch: Ensure the solvent used to reconstitute your final extract is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion.

  • Secondary Interactions: this compound may have secondary interactions with the stationary phase. Using a column with a different chemistry or adding a small amount of an amine modifier to the mobile phase might help.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Pyrrolizidine Alkaloid N-Oxide Analysis
ParameterSetting 1Setting 2
Column C18, 2.1 x 100 mm, 1.8 µmHSS T3, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic acid in Methanol5 mM Ammonium Formate in Acetonitrile
Flow Rate 0.3 mL/min0.4 mL/min
Injection Volume 5 µL10 µL
Ionization Mode ESI PositiveESI Positive
Capillary Voltage 3.5 kV4.0 kV
Source Temp. 120 °C150 °C
Desolvation Temp. 350 °C400 °C
MRM Transition (Example) Q1: 316.2 -> Q3: 138.1Q1: 316.2 -> Q3: 120.1

Note: These are example parameters and should be optimized for your specific instrument and application.

Experimental Protocols

Protocol: Quantification of this compound in Honey using LC-MS/MS

This protocol provides a general procedure for the extraction and analysis of this compound from a honey matrix.

1. Materials and Reagents

  • This compound certified reference material

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Ammonia (B1221849) solution, analytical grade

  • Strong Cation Exchange (SCX) SPE cartridges (e.g., 200 mg, 6 mL)

  • 0.22 µm syringe filters

2. Sample Preparation

  • Extraction:

    • Weigh 2 g of homogenized honey into a 50 mL centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid in water.

    • Vortex or shake vigorously for 20-30 minutes until the honey is fully dissolved.

    • Centrifuge at 4000 x g for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of the acidic extraction solution. Do not let the cartridge go dry.

    • Loading: Load the supernatant from the centrifuged sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interferences. Dry the cartridge under vacuum for 1-2 minutes.

    • Elution: Elute the this compound from the cartridge with 6-8 mL of 5% ammonia in methanol.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3. LC-MS/MS Analysis

  • Inject the prepared sample into the LC-MS/MS system.

  • Use a suitable C18 or similar reversed-phase column.

  • Employ a gradient elution with a mobile phase consisting of acidified water and an organic solvent (methanol or acetonitrile).

  • Detect this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be [M+H]⁺ (m/z 316.2), and common product ions include m/z 138.1 and 120.1.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation sample Honey Sample (2g) extraction Add 0.05 M H2SO4 Vortex & Centrifuge sample->extraction supernatant Supernatant extraction->supernatant spe SPE Cleanup (SCX) 1. Condition 2. Load 3. Wash 4. Elute supernatant->spe eluate Eluate spe->eluate evaporation Evaporate to Dryness (Nitrogen Stream) eluate->evaporation residue Dry Residue evaporation->residue reconstitution Reconstitute in Mobile Phase residue->reconstitution final_sample Final Sample for Analysis reconstitution->final_sample lcms LC-MS/MS Analysis final_sample->lcms

Caption: Workflow for this compound analysis in honey.

Metabolic Pathway of this compound

metabolic_pathway eno This compound (Ingested) echinatine Echinatine (Tertiary Amine) eno->echinatine Reduction (Gut Microbiota, Liver Enzymes) excretion Excretion eno->excretion echinatine->eno Re-oxidation (Detoxification) dehydro_pa Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) echinatine->dehydro_pa Metabolic Activation (Hepatic CYPs) adducts DNA/Protein Adducts dehydro_pa->adducts Covalent Binding toxicity Hepatotoxicity adducts->toxicity

Caption: Metabolic activation of this compound to toxic pyrroles.

References

Technical Support Center: Echinatine N-oxide and Colorimetric Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential for Echinatine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide, to interfere with common colorimetric assays. The following information is intended to help researchers anticipate, identify, and troubleshoot potential issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my colorimetric assay?

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species.[1] Like other pyrrolizidine alkaloids, it possesses a nitrogen-containing heterocyclic structure. The N-oxide functional group, in particular, can be redox-active. Many colorimetric assays rely on redox reactions to generate a colored product. Therefore, the inherent chemical properties of this compound present a potential for interference, leading to inaccurate results.

Q2: Which colorimetric assays are most likely to be affected by this compound?

While direct studies on this compound interference are limited, based on its chemical structure and the principles of common assays, the following are assays where caution is warranted:

  • Assays involving redox reactions: This includes many antioxidant capacity assays and tetrazolium-based viability/cytotoxicity assays like the MTT assay. The N-oxide moiety could potentially act as an oxidizing or reducing agent, directly reacting with assay reagents.

  • Assays based on copper reduction (e.g., Bicinchoninic Acid (BCA) Protein Assay): Nitrogen-containing compounds and reducing agents are known to interfere with the BCA assay by reducing Cu²⁺ to Cu¹⁺, leading to an overestimation of protein concentration.[2][3]

  • Assays involving diazo coupling reactions (e.g., Griess Assay for nitrite): While less likely, highly reactive compounds can potentially interfere with the diazotization or coupling steps of the Griess reaction.

Q3: What are the typical signs of assay interference by a compound like this compound?

Common indicators of assay interference include:

  • High background signal: A significant color change in control wells containing this compound but lacking the analyte of interest.

  • Non-linear dose-response curves: The presence of the compound may lead to an atypical or shifted dose-response relationship.

  • Inconsistent or irreproducible results: High variability between replicate wells or experiments.

  • Color change in the absence of enzyme or cells: In enzymatic or cell-based assays, color development in the presence of the compound alone can indicate direct chemical reactivity with the assay reagents.

Troubleshooting Guide

If you suspect this compound is interfering with your colorimetric assay, follow these steps to diagnose and mitigate the issue.

Step 1: Confirming Interference
  • Run a Compound-Only Control: Prepare wells containing the assay reagents and this compound at the concentrations used in your experiment, but without the biological sample (e.g., protein, cells, or enzyme).

  • Observe for Color Change: If a color change occurs in these wells, it's a strong indication of direct interference.

Step 2: Characterizing the Interference
  • Spectrophotometric Scan: Dissolve this compound in the assay buffer and perform a full wavelength scan to see if it absorbs light at or near the detection wavelength of your assay.

  • Test for Redox Activity: If using a redox-based assay, assess the effect of this compound in the presence and absence of a known antioxidant or reducing agent to understand its redox potential in the context of your assay.

Step 3: Mitigating the Interference
  • Sample Dilution: The simplest approach is to dilute your sample containing this compound to a concentration where it no longer interferes, while your analyte of interest is still detectable.

  • Reagent Blank Correction: If the interference is consistent across different concentrations of your analyte, you may be able to subtract the background absorbance from your compound-only control.

  • Sample Purification: For complex samples, consider using solid-phase extraction (SPE) to remove pyrrolizidine alkaloids prior to the assay.[4][5][6]

  • Use an Alternative Assay: If interference cannot be easily mitigated, switch to an orthogonal assay that operates on a different chemical principle. For example, if the BCA protein assay shows interference, consider the Bradford protein assay, which is based on dye-binding rather than copper reduction.[7]

Data Presentation

Table 1: Hypothetical Interference of this compound in a Standard BCA Protein Assay

This compound Concentration (µM)Apparent Protein Concentration (µg/mL) in a Protein-Free Sample% Interference
00.5 (Baseline Noise)0%
15.2940%
1048.79640%
50210.341960%
100452.190320%

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Screening for this compound Interference in a Generic Colorimetric Assay
  • Prepare Reagents: Prepare all assay reagents according to the manufacturer's protocol.

  • Prepare this compound Stock Solution: Dissolve this compound in a compatible solvent (e.g., water or methanol) to create a high-concentration stock solution.

  • Set up a 96-well Plate:

    • Wells A1-A3 (Blank): Assay buffer only.

    • Wells B1-B3 (Analyte Control): Assay reagents and your analyte of interest (e.g., a known concentration of protein for a protein assay).

    • Wells C1-H3 (Interference Test): Assay reagents and serial dilutions of this compound (without the analyte).

    • Wells C4-H6 (Combined Sample): Assay reagents, your analyte, and serial dilutions of this compound.

  • Incubate: Incubate the plate according to the assay protocol.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength.

  • Analyze Data: Compare the absorbance in the "Interference Test" wells to the blank. A significant increase indicates interference. Compare the "Combined Sample" wells to the "Analyte Control" to see how the compound affects the detection of your analyte.

Protocol 2: Solid-Phase Extraction (SPE) for Removal of Pyrrolizidine Alkaloids

This protocol is a general guideline for removing pyrrolizidine alkaloids like this compound from a liquid sample using a strong cation exchange (SCX) cartridge.[4]

  • Sample Preparation: Acidify your sample to a pH of approximately 2 with an appropriate acid (e.g., sulfuric acid).

  • Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through the SCX cartridge.

    • Pass 5 mL of deionized water through the cartridge.

  • Sample Loading: Load the acidified sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove neutral and acidic impurities.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the pyrrolizidine alkaloids with 5 mL of a solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a buffer compatible with your downstream colorimetric assay.

Visualizations

Interference_Pathway cluster_assay Colorimetric Assay cluster_interference Potential Interference Reagent Assay Reagent Colored_Product Colored Product Reagent->Colored_Product Forms Analyte Analyte Analyte->Reagent Reacts with Echinatine This compound Echinatine->Reagent Directly Reacts with Echinatine->Colored_Product False Positive Signal

Caption: Potential interference pathway of this compound in a colorimetric assay.

Troubleshooting_Workflow Start Suspected Interference Control_Exp Run Compound-Only Control Start->Control_Exp Color_Change Color Change Observed? Control_Exp->Color_Change No_Interference No Significant Interference Color_Change->No_Interference No Interference_Confirmed Interference Confirmed Color_Change->Interference_Confirmed Yes Mitigation Implement Mitigation Strategy (Dilution, SPE, Alternative Assay) Interference_Confirmed->Mitigation Validate Validate Assay Performance Mitigation->Validate End Proceed with Experiment Validate->End

Caption: Troubleshooting workflow for addressing suspected assay interference.

Mitigation_Strategies Interference Interference Detected Strategy1 Strategy 1: Dilution Reduce compound concentration below interference threshold Interference->Strategy1 Strategy2 Strategy 2: Sample Cleanup Remove interfering compound using SPE Interference->Strategy2 Strategy3 Strategy 3: Orthogonal Assay Use an assay with a different detection principle Interference->Strategy3

Caption: Key strategies for mitigating assay interference.

References

Technical Support Center: Optimizing Echinatine N-oxide Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Echinatine N-oxide in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action in cell culture?

This compound is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO). Unlike their parent pyrrolizidine alkaloids (PAs), PANOs are generally considered to be less toxic. Their cytotoxicity is primarily dependent on their metabolic activation. In vitro, this activation requires reduction of the N-oxide to the corresponding tertiary amine, which can then be metabolized by cellular enzymes, such as cytochrome P450s, to reactive pyrrolic esters. These reactive metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[1][2] The degree of cytotoxicity observed in a cell culture study is therefore highly dependent on the metabolic capacity of the cell line used.

2. How should I prepare a stock solution of this compound?

For cell culture applications, it is recommended to prepare a high-concentration stock solution in a sterile organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving this compound.

  • Stock Concentration: A 10 mM stock solution in 100% DMSO is a practical starting point. This allows for minimal final DMSO concentration in your cell culture medium.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

3. What is a good starting concentration range for this compound in my experiments?

The optimal concentration of this compound is highly cell-line dependent. Due to their lower intrinsic toxicity compared to parent PAs, PANOs may require higher concentrations to elicit a response.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

A sensible approach is to start with a broad range of concentrations and then narrow it down based on the initial results. A suggested starting range could be from 1 µM to 300 µM.[1]

Troubleshooting Guides

Issue 1: Determining the Optimal Concentration

Question: I am not observing any effect of this compound on my cells. What should I do?

Answer:

  • Increase Concentration: As PANOs often exhibit low cytotoxicity, you may need to test higher concentrations. Consider extending your dose-response curve to the high micromolar or even millimolar range, while carefully monitoring for solubility issues.

  • Increase Incubation Time: The metabolic activation of this compound may be a slow process. Extend the incubation time (e.g., 48 or 72 hours) to allow for sufficient conversion to the active form.

  • Cell Line Selection: The cell line you are using may have low metabolic activity (e.g., low expression of relevant cytochrome P450 enzymes). Consider using a cell line with known metabolic capacity, such as HepG2 cells, or a co-culture system with metabolically active cells.[3]

  • Positive Control: Include the parent alkaloid, Echinatine (if available), as a positive control to confirm that the cellular systems are responsive to the activated form of the compound.

Issue 2: Low Solubility or Precipitation in Culture Medium

Question: My this compound solution is precipitating when I add it to the cell culture medium. How can I resolve this?

Answer:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. For most cell lines, concentrations below 0.1% are considered safe. To achieve this, you may need to prepare a more concentrated initial stock solution.

  • Dilution Method: Add the this compound stock solution dropwise to the pre-warmed culture medium while gently vortexing or swirling. This can help to prevent localized high concentrations that lead to precipitation.

  • Use of Pluronic F-68: For compounds with poor aqueous solubility, the addition of a small amount of Pluronic F-68 (a non-ionic surfactant) to the culture medium can sometimes improve solubility. However, it is essential to test the effect of Pluronic F-68 alone on your cells as a control.

Data Presentation

Table 1: Comparative in vitro Cytotoxicity of a Related Pyrrolizidine Alkaloid N-oxide

CompoundAssay TypeCell LineEndpointResult
Pyrrolizidine Alkaloid N-oxides (general)CytotoxicityChicken HepatocytesIC50Not significantly cytotoxic up to 300 μM
Echimidine (Parent Alkaloid)CytotoxicityPrimary Rat HepatocytesIC5013.79 µg/mL

Note: Specific quantitative data for this compound is limited. This table provides data for related compounds to give a general idea of the expected potency.[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a general procedure for determining the cytotoxic effects of this compound using an MTT assay.

Materials:

  • This compound

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from your DMSO stock in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mandatory Visualizations

metabolic_activation cluster_extracellular Extracellular cluster_intracellular Intracellular Echinatine_N_oxide This compound Echinatine Echinatine Echinatine_N_oxide->Echinatine Metabolic Reduction Reactive_Metabolites Reactive Pyrrolic Metabolites Echinatine->Reactive_Metabolites Oxidation Cellular_Adducts Cellular Macromolecule Adducts (DNA, Proteins) Reactive_Metabolites->Cellular_Adducts Cytotoxicity Cytotoxicity Cellular_Adducts->Cytotoxicity CYP450 Cytochrome P450 Enzymes CYP450->Echinatine

Caption: Metabolic activation of this compound.

experimental_workflow Start Start Experiment Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Adherence Allow cells to adhere (24 hours) Cell_Seeding->Adherence Prepare_Compound Prepare serial dilutions of this compound Adherence->Prepare_Compound Treat_Cells Treat cells with compound and vehicle control Prepare_Compound->Treat_Cells Incubate Incubate for desired time (24, 48, or 72h) Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Data_Analysis Analyze data and determine IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an in vitro cytotoxicity assay.

References

Stability of Echinatine N-oxide under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Echinatine N-oxide

This technical support center provides guidance on the stability of this compound for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species.[1] PAs and their N-oxides are of significant interest due to their potential toxicity.[2] Ensuring the stability of this compound during experimental procedures is critical for accurate quantification, toxicological assessment, and overall data integrity.[2]

Q2: What are the general storage recommendations for this compound?

For long-term storage, it is recommended to keep this compound at temperatures below -20°C in a desiccated environment.[3] Stock solutions can be stored at -20°C for several months; however, it is best to prepare fresh solutions for immediate use.[3] Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation.[3]

Q3: How does pH affect the stability of this compound?

The stability of this compound is pH-dependent. As weak bases, N-oxides can be protonated in acidic conditions (typically pH < 5) to form more stable hydroxyammonium (B8646004) species.[4][5] However, under strongly acidic or basic conditions, this compound can undergo hydrolysis, leading to the cleavage of its ester linkages.[4] Therefore, maintaining a neutral pH is generally recommended for solutions of this compound unless the experimental design requires otherwise.[4]

Q4: Which solvents are most suitable for working with this compound?

This compound is soluble in polar protic solvents like methanol (B129727) and water.[3] These solvents can stabilize the N-oxide through hydrogen bonding.[4][5] For analytical purposes, such as in liquid chromatography, acetonitrile (B52724) is often a good choice.[4] It is crucial to perform a stability study in your specific solvent system to ensure the compound's integrity throughout your experiment.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results Degradation of this compound in the solvent used.[4]Prepare fresh samples for each analysis. If storage is necessary, keep samples at <-15°C and protect them from light.[4] Conduct a time-course stability study in your specific matrix.[4]
Appearance of unexpected peaks in chromatograms Formation of degradation products.Optimize sample preparation to minimize exposure to high temperatures and extreme pH.[4] Reduce the time between sample preparation and analysis.[4]
Loss of signal over time in prepared samples Instability in the chosen solvent or at the storage temperature.[4]Verify the stability of this compound in your solvent system. Store solutions at appropriate low temperatures and protect from light.[4]
Peak tailing or broadening in HPLC On-column degradation of the analyte.Ensure the mobile phase is at a neutral or slightly acidic pH. Consider trying a different column chemistry.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6]

Objective: To investigate the degradation of this compound under various stress conditions.

Conditions:

  • Hydrolytic:

    • Acidic: 0.1 M HCl at room temperature.[7]

    • Basic: 0.1 M NaOH at room temperature.[7]

    • Neutral: Water at room temperature.

  • Oxidative: 3% hydrogen peroxide (H₂O₂) at room temperature.[6][7]

  • Thermal: Solid sample and solution at 60°C.[8]

  • Photolytic: Expose the sample to UV light (e.g., 200 Wh/m²).[7][9]

Procedure:

  • Prepare separate solutions of this compound in the different stress condition media.

  • Incubate the solutions for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot and neutralize it if necessary.

  • Analyze the samples using a validated stability-indicating method, such as LC-MS/MS, to quantify the remaining this compound and identify degradation products.[2][10]

Protocol 2: UHPLC-MS/MS for Quantification of this compound

This protocol is based on established methods for the analysis of pyrrolizidine alkaloids.[10]

Instrumentation:

  • LC System: UHPLC system with a binary gradient.

  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) at 40 °C.[10]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[10]

    • Solvent B: Methanol with 0.1% formic acid.[10]

  • Mass Spectrometer: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

LC Gradient:

Time (min)% Solvent B
0–15
1–105 to 80
10–1480
14–1580 to 5
15–165

MS Parameters:

  • Ionization Mode: Positive (ESI+).[10]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor at least two transitions for this compound (e.g., precursor m/z 414.3 → product ions like 254.3 and 352.2).[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound solutions under different stress conditions incubate Incubate for defined time points prep->incubate Stress Exposure analyze Neutralize and analyze by LC-MS/MS incubate->analyze Sampling interpret Quantify parent compound and identify degradation products analyze->interpret Data Acquisition

Caption: Forced degradation experimental workflow.

logical_relationship cluster_stability Factors Affecting this compound Stability cluster_outcomes Potential Outcomes stability This compound Stability ph pH stability->ph temp Temperature stability->temp solvent Solvent stability->solvent light Light stability->light degradation Degradation (Hydrolysis, etc.) ph->degradation temp->degradation solvent->degradation light->degradation stable Stable Compound

Caption: Factors influencing this compound stability.

References

Preventing degradation of Echinatine N-oxide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Echinatine N-oxide in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution critical?

This compound is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), a class of compounds of significant interest in toxicology and pharmacology.[1][2] It is a polar compound, generally more water-soluble than its corresponding tertiary amine, echinatine.[3] The stability of this compound in solution is paramount for accurate and reproducible experimental results. Degradation can lead to a loss of the active compound, the appearance of confounding byproducts, and inaccurate quantification, thereby compromising the validity of toxicological assessments, pharmacokinetic studies, and quality control of herbal products.

Q2: What are the primary factors that cause this compound to degrade in solution?

Several factors can contribute to the degradation of this compound and other amine oxides in solution:

  • Reducing Agents: The N-oxide functional group is susceptible to chemical or enzymatic reduction back to its tertiary amine form (Echinatine).[4] The presence of reducing agents in the solvent or sample matrix is a primary cause of degradation.

  • High Temperature: Amine oxides can be thermally labile. Temperatures exceeding 100°C may lead to decomposition and scaffold rearrangements.[5]

  • Extreme pH: While the zwitterionic form of N-oxides is dominant at physiological pH, highly acidic conditions (pH < 5) can lead to protonation, which may affect stability.[5]

  • Light Exposure: Some sources indicate that this compound may be sensitive to light, which can contribute to degradation over time.[3]

  • Presence of Transition Metals: Certain transition metals can catalyze the decomposition of N-oxides.[5] It is crucial to use high-purity solvents and avoid metal contaminants.

Q3: What are the ideal storage conditions for solid this compound and its solutions?

  • Solid Form: Solid this compound should be stored desiccated at -20°C.[6] The container should be tightly sealed to prevent moisture absorption, as N-oxides can be hygroscopic.[5]

  • Solutions: Stock solutions should be stored at -20°C or, for enhanced stability, at -80°C. Use amber vials or wrap containers in foil to protect from light. It is recommended to prepare fresh working solutions daily and minimize freeze-thaw cycles.

Q4: Which solvents are recommended for dissolving this compound?

This compound is soluble in polar protic solvents such as methanol (B129727) and water.[5][6] These solvents can stabilize the polar N-oxide bond through hydrogen bonding.[5] For analytical purposes, such as LC-MS, mobile phases often consist of water and methanol or acetonitrile (B52724) with a small amount of acid (e.g., 0.1% formic acid) to aid in ionization.[3]

Q5: How can I detect if my this compound solution has degraded?

Degradation can be monitored primarily through chromatographic techniques. The most suitable method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is highly sensitive and selective.[1][3] Signs of degradation include:

  • A decrease in the peak area of the parent this compound compound over time.

  • The appearance and increase of a new peak corresponding to the reduced form, Echinatine.

  • The emergence of other unknown peaks in the chromatogram.

Q6: Can degraded this compound be reversed to its original form?

Degradation via reduction to the tertiary amine (Echinatine) is generally not reversible under typical experimental conditions. Other degradation pathways, such as thermal decomposition, are irreversible. Therefore, prevention of degradation is the only effective strategy.

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Low or inconsistent analytical signal (LC-MS/MS) 1. Degradation in solution: The compound has degraded since the solution was prepared. 2. Adsorption: The polar N-oxide may adsorb to container surfaces (e.g., glass, plastic). 3. Improper MS settings: Ionization or fragmentation parameters are not optimized.1. Prepare fresh solutions from solid stock before each experiment. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Use high-purity solvents. 2. Use silanized glass vials or low-adsorption polypropylene (B1209903) containers. 3. Optimize MS parameters using a fresh, known-concentration standard. Monitor for the [M+H]+ ion and characteristic product ions.[3]
Appearance of a new peak corresponding to Echinatine 1. Reductive degradation: The N-oxide has been reduced to its tertiary amine. This can be caused by reducing agents, metal contaminants, or prolonged storage at improper temperatures.1. Use high-purity or LC-MS grade solvents. Ensure all glassware is thoroughly cleaned to remove trace metals. Avoid storing solutions for extended periods, even when frozen.
Change in solution appearance (e.g., color change, precipitation) 1. Significant degradation: Extensive decomposition can lead to byproducts that may be colored or insoluble. 2. Solvent evaporation: If not sealed properly, solvent evaporation can increase the concentration, leading to precipitation.1. Discard the solution immediately. Re-evaluate preparation and storage procedures. 2. Ensure vials are tightly sealed with appropriate caps (B75204) (e.g., PTFE-lined).
Poor reproducibility in bioassays 1. Inconsistent concentration: The concentration of the active compound is varying between experiments due to ongoing degradation.1. Implement a strict protocol for solution preparation, including preparing fresh dilutions for each experiment from a recently prepared stock. 2. Perform a stability check on your stock solution over your typical experimental timeframe.

Data & Visualizations

Summary of Stability Factors

Table 1: Key Factors Influencing the Stability of this compound in Solution

FactorCondition Causing DegradationRecommended Practice for PreventionRationale
Temperature Elevated temperatures (>40°C); prolonged storage at room temperature.Store stock solutions at -20°C or -80°C. Thaw and prepare working solutions on ice.N-oxides can be thermally labile and prone to decomposition at higher temperatures.[5]
Light Exposure to direct sunlight or UV light.Store solids and solutions in amber glass vials or wrap containers in aluminum foil.This compound is reported to be light-sensitive, which can catalyze degradation.[3]
pH Strongly acidic conditions (pH < 5).Maintain pH in the neutral range (6-8) unless the experimental protocol requires acidic conditions. If so, minimize exposure time.Low pH can lead to protonation and may destabilize the molecule.[5]
Oxygen/Air While N-oxides are oxidants, the role of atmospheric oxygen in degradation is not well-defined but minimizing headspace is good practice.Use vials that are appropriately sized for the solution volume to minimize air in the headspace.Reduces potential for oxidative reactions with impurities or solvent molecules.
Contaminants Presence of reducing agents or transition metal ions (e.g., from glassware, solvents, or reagents).Use high-purity (e.g., LC-MS grade) solvents and reagents. Use acid-washed or metal-free labware.Transition metals and reducing agents can directly catalyze or cause the deoxygenation of the N-oxide group.[5]
Freeze-Thaw Cycles Repeated freezing and thawing of stock solutions.Aliquot stock solutions into single-use volumes before freezing.Minimizes physical stress on the molecule and reduces the introduction of moisture/contaminants with each use.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered (e.g., Low Signal, Extra Peaks) check_freshness Is the solution freshly prepared (< 24 hours)? start->check_freshness check_storage How was the stock solution stored? check_freshness->check_storage Yes prepare_fresh Action: Prepare fresh solution from solid. Re-analyze. check_freshness->prepare_fresh No check_purity Verify solvent and reagent purity. Are they LC-MS grade? check_storage->check_purity Properly (e.g., -80°C, single use) review_storage_protocol Action: Review storage protocol. Use aliquots, store at -80°C, protect from light. check_storage->review_storage_protocol Improperly (e.g., room temp, multiple thaws) check_lcms Review LC-MS/MS method. Are parameters optimized? check_purity->check_lcms Yes source_new_reagents Action: Use new, high-purity solvents and reagents. check_purity->source_new_reagents No / Unsure optimize_method Action: Optimize MS source and fragmentation parameters. check_lcms->optimize_method No / Unsure end_good Problem Resolved prepare_fresh->end_good review_storage_protocol->end_good source_new_reagents->end_good optimize_method->end_good

Caption: A logical workflow for troubleshooting this compound instability issues.

Potential Degradation Pathways

DegradationPathways cluster_conditions Degradation Conditions parent This compound (R₃N⁺-O⁻) reduced Echinatine (Tertiary Amine, R₃N) parent->reduced Reduction (+2e⁻, +2H⁺) [Primary Pathway] rearranged Rearrangement Products (e.g., via Cope Elimination) parent->rearranged Rearrangement (e.g., Meisenheimer) [Possible Pathway] decomposed Thermal Decomposition Products parent->decomposed Heat (>100°C) [Possible Pathway] metals Reducing Agents, Transition Metals heat High Temperature

Caption: Potential degradation pathways for an amine N-oxide like this compound.

Key Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the recommended procedure for preparing stable solutions of this compound.

  • Materials:

    • This compound (solid, high purity ≥95%)

    • LC-MS grade methanol or water

    • Calibrated microbalance

    • Amber glass volumetric flasks or low-adsorption polypropylene tubes

    • Pipettes with sterile, filtered tips

  • Procedure for 1 mg/mL (1000 ppm) Stock Solution:

    • Allow the sealed vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

    • Accurately weigh approximately 1 mg of the solid into a tared weighing vessel.

    • Quantitatively transfer the solid to a 1.0 mL amber volumetric flask.

    • Add approximately 0.7 mL of LC-MS grade methanol (or water).

    • Vortex gently for 1-2 minutes until the solid is completely dissolved.

    • Bring the flask to the final volume of 1.0 mL with the same solvent. Cap and invert several times to ensure homogeneity.

  • Storage of Stock Solution:

    • Dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in amber, low-adsorption vials.

    • Store immediately at -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution on ice.

    • Perform serial dilutions using the appropriate high-purity solvent to achieve the desired final concentration.

    • Prepare working solutions fresh for each experiment and do not store them for longer than 24 hours, even at refrigerated temperatures.

Protocol 2: Monitoring Solution Stability via LC-MS/MS

This protocol provides a general workflow for assessing the stability of this compound in a prepared solution over time.

  • Objective: To quantify the concentration of this compound and detect the formation of its primary degradant, Echinatine, at various time points.

  • Experimental Workflow:

    StabilityWorkflow prep 1. Prepare a fresh solution of This compound at a known concentration (e.g., 1 µg/mL). t0 2. Time Point 0 (T=0): Immediately analyze a sample via LC-MS/MS. prep->t0 store 3. Store the solution under the condition being tested (e.g., 4°C, RT, 37°C). t0->store t_x 4. Time Points T=x (e.g., 2, 4, 8, 24 hours): Analyze samples at each interval. store->t_x quant 5. Quantify the peak area of This compound and any detected Echinatine at each time point. t_x->quant plot 6. Plot the concentration (%) of remaining This compound vs. time. quant->plot

    Caption: Experimental workflow for conducting a time-course stability study.

  • LC-MS/MS Parameters (Example):

    • LC System: UPLC or HPLC system.[1]

    • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).[3]

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Methanol or Acetonitrile with 0.1% formic acid.[3]

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% B to 80% B over 10 minutes).[3]

    • Flow Rate: 0.3-0.5 mL/min.[1]

    • Injection Volume: 1-10 µL.[1]

    • MS Detector: Tandem quadrupole mass spectrometer with electrospray ionization (ESI).[3]

    • Ionization Mode: Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor at least two transitions. Precursor ion m/z 316.2 (for [M+H]+, based on MF C15H25NO6) to specific product ions.

      • Echinatine (Degradant): Monitor transitions for its corresponding [M+H]+ ion (m/z 300.2, based on MF C15H25NO5).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

    • A stable solution should show <5-10% deviation from the initial concentration over the tested period. The acceptable range depends on the specific application.

References

Technical Support Center: Overcoming Solubility Issues of Echinatine N-oxide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Echinatine N-oxide in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: this compound is a pyrrolizidine (B1209537) alkaloid (PA) naturally found in various plant species. As an N-oxide, it is generally more polar and water-soluble than its corresponding tertiary amine alkaloid, echinatine.[1] It is known to be soluble in methanol (B129727) and water.[2]

Q2: I am having trouble dissolving this compound in my aqueous vehicle for in vivo studies. What can I do?

A2: For aqueous solutions, gentle warming and sonication can significantly aid in the dissolution of this compound. One supplier suggests warming the tube to 37°C and shaking it in an ultrasonic bath for a short period to achieve higher solubility.[2] It is also recommended to prepare fresh solutions on the day of use.[2]

Q3: What are some suitable vehicles for in vivo administration of this compound?

A3: For in vivo studies with similar pyrrolizidine alkaloid N-oxides, vehicles such as saline or a 0.5% carboxymethylcellulose (CMC) solution have been used for both oral and intravenous administration. The choice of vehicle will depend on the route of administration and the required concentration.

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, co-solvents can be an effective strategy. A common approach for poorly soluble compounds is to first dissolve the compound in a minimal amount of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, and then slowly dilute this stock solution with the aqueous vehicle (e.g., saline or PBS) to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals. For example, a formulation for another pyrrolizidine alkaloid, Acetylseneciphylline N-oxide, suggests a final vehicle composition of DMSO:Tween 80:Saline at a ratio of 10:5:85.[3]

Q5: Are there other formulation strategies to enhance the aqueous solubility of this compound?

A5: Complexation with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), is a widely used method to increase the aqueous solubility of hydrophobic or poorly soluble compounds.[4][5] This technique involves the formation of an inclusion complex where the drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, thereby increasing its solubility in water.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation and administration of this compound for in vivo studies.

Issue Potential Cause Troubleshooting Steps & Recommendations
Precipitation upon dilution of a DMSO stock solution with aqueous buffer (e.g., saline, PBS). The compound has reached its solubility limit in the final solvent mixture.1. Decrease the final concentration: The most straightforward solution is to lower the target concentration of this compound in the final formulation.2. Optimize the co-solvent ratio: Experiment with different ratios of DMSO to the aqueous vehicle. A higher percentage of co-solvent may be needed, but always consider the potential for toxicity.3. Use a different co-solvent system: Consider using other biocompatible co-solvents like polyethylene (B3416737) glycol (PEG) 300 or 400 in combination with DMSO and/or surfactants like Tween 80.[3]4. Consider cyclodextrin formulation: If co-solvents alone are not effective, formulating with HP-β-CD is a strong alternative (see protocol below).
The compound dissolves initially but precipitates out of solution over time. The solution is supersaturated and thermodynamically unstable.1. Prepare fresh solutions: As recommended, prepare the dosing solution immediately before administration to minimize the time for precipitation to occur.[2]2. Maintain temperature: If warming was used to dissolve the compound, ensure the solution does not cool down significantly before administration, as this can reduce solubility.3. Check the pH of the solution: The solubility of some compounds can be pH-dependent. Ensure the pH of your final formulation is within a range that favors the solubility of this compound.
Precipitation is observed at the injection site in vivo. The formulation is not stable in the physiological environment, leading to rapid precipitation upon contact with bodily fluids.1. Reduce the injection volume and concentration: Administering a more dilute solution in a larger volume (if feasible for the administration route) can sometimes mitigate this issue.2. Slow down the injection rate: For intravenous injections, a slower infusion rate can allow for more rapid dilution in the bloodstream, potentially preventing precipitation.3. Formulate with precipitation inhibitors: Incorporating polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into the formulation can help maintain a supersaturated state and prevent precipitation in vivo.[6]4. Utilize a cyclodextrin formulation: Cyclodextrin complexes can improve the in-vivo stability of the compound and reduce the likelihood of precipitation.[4]
High variability in experimental results between animals. This could be due to inconsistent dosing caused by solubility issues or precipitation.1. Ensure complete dissolution: Before each injection, visually inspect the solution to ensure the compound is fully dissolved. If any particulate matter is present, do not administer.2. Vortex the solution before each administration: This can help to ensure a homogenous solution, especially if there is a tendency for the compound to settle over time.3. Validate your formulation: Perform a small pilot study to assess the tolerability and consistency of your chosen formulation before proceeding with a large-scale experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

This protocol provides a general method for preparing a solution of this compound for in vivo administration using a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution in DMSO:

    • Weigh the required amount of this compound.

    • Dissolve the powder in a minimal volume of DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Gently warm and vortex or sonicate if necessary to ensure complete dissolution.

  • Prepare the final injection solution:

    • Based on the desired final concentration and the vehicle composition (e.g., 10% DMSO, 5% Tween 80, 85% Saline), calculate the required volumes of the stock solution, Tween 80, and saline.

    • In a sterile tube, add the calculated volume of the this compound DMSO stock solution.

    • Add the calculated volume of Tween 80 and vortex to mix thoroughly.

    • Slowly add the saline to the mixture while vortexing to reach the final volume.

    • Visually inspect the final solution to ensure it is clear and free of any precipitate.

Example Calculation for a 1 mg/mL final solution:

  • To prepare 1 mL of a 1 mg/mL solution:

    • Take 100 µL of a 10 mg/mL this compound stock in DMSO.

    • Add 50 µL of Tween 80 and vortex.

    • Add 850 µL of saline and vortex.

Protocol 2: Preparation of this compound Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines the preparation of an aqueous formulation of this compound using HP-β-CD to enhance solubility, adapted from a general method for hydrophobic compounds.[7]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or saline

Procedure:

  • Determine the required amount of HP-β-CD:

    • Perform a phase solubility study to determine the optimal molar ratio of this compound to HP-β-CD for maximum solubility. A common starting point is a 1:1 molar ratio.

  • Prepare the HP-β-CD solution:

    • Dissolve the calculated amount of HP-β-CD in sterile water for injection or saline.

  • Form the inclusion complex:

    • Add the this compound powder to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours, protected from light.

    • Alternatively, sonication and gentle warming can be used to accelerate complex formation.

  • Sterilization and Final Preparation:

    • Once the this compound is fully dissolved, sterile-filter the solution through a 0.22 µm filter.

    • The resulting clear solution is ready for in vivo administration.

Data Summary

While specific quantitative solubility data for this compound in various in vivo vehicles is limited in publicly available literature, the following table provides a general overview based on available information for pyrrolizidine alkaloid N-oxides.

Solvent/Vehicle Solubility of this compound Remarks
WaterSoluble[2]Generally more soluble than the parent alkaloid. Warming and sonication can enhance solubility.[2]
MethanolSoluble[2]
Saline (0.9% NaCl)Expected to be solubleA suitable vehicle for in vivo administration of similar compounds.
PBS (Phosphate Buffered Saline)Expected to be solubleCommonly used for in vivo studies.
DMSOSolubleOften used as a co-solvent to prepare concentrated stock solutions.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_options cluster_admin In Vivo Administration cluster_observe Observation & Troubleshooting start Weigh this compound solubilize Select Solubilization Strategy start->solubilize aqueous Aqueous Vehicle (Water/Saline) solubilize->aqueous cosolvent Co-solvent System (e.g., DMSO/Tween/Saline) solubilize->cosolvent cyclodextrin Cyclodextrin Complexation (HP-β-CD) solubilize->cyclodextrin check_sol Check for Complete Dissolution aqueous->check_sol cosolvent->check_sol cyclodextrin->check_sol administer Administer to Animal Model check_sol->administer observe Observe for Precipitation/Adverse Effects administer->observe precip_yes Precipitation Observed? observe->precip_yes troubleshoot Go to Troubleshooting Guide precip_yes->troubleshoot Yes end Proceed with Experiment precip_yes->end No signaling_pathway cluster_solubility Solubility Challenge cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome PoorSolubility Poor Aqueous Solubility of this compound CoSolvent Co-solvent Addition (e.g., DMSO, PEG) PoorSolubility->CoSolvent Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) PoorSolubility->Cyclodextrin pH_Adjustment pH Adjustment PoorSolubility->pH_Adjustment ImprovedSolubility Enhanced Aqueous Solubility for In Vivo Studies CoSolvent->ImprovedSolubility Cyclodextrin->ImprovedSolubility pH_Adjustment->ImprovedSolubility

References

Technical Support Center: Echinatine N-oxide Vehicle Selection for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the appropriate vehicle selection for animal studies involving Echinatine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of this compound to consider for vehicle selection?

A1: this compound is a white to off-white solid compound with a molecular weight of 315.36 g/mol .[1][2] Crucially, it is soluble in water and methanol.[2] This aqueous solubility is the most critical factor for vehicle selection in animal studies.

Q2: What are the recommended vehicles for the administration of this compound in rodents?

A2: Given its water solubility, the preferred vehicles for this compound are aqueous-based. These include:

  • Sterile Water for Injection: A common and generally well-tolerated vehicle.

  • Physiological Saline (0.9% NaCl): An isotonic solution that is a standard choice for intravenous, intraperitoneal, and subcutaneous injections.

  • Phosphate-Buffered Saline (PBS): An isotonic and pH-buffered solution, suitable for various routes of administration.

Q3: Are there any vehicles that should be avoided for this compound?

A3: For initial studies, it is advisable to avoid organic solvents like DMSO, ethanol, or oil-based vehicles. While these are used for poorly water-soluble compounds, they are unnecessary for this compound and can introduce confounding toxicities or alter the compound's pharmacokinetic profile.

Q4: How should I prepare a formulation of this compound?

A4: For a simple aqueous solution, follow this general procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Weigh the appropriate amount of this compound powder.

  • In a sterile container, add the desired vehicle (e.g., sterile water, saline) to the powder.

  • Agitate the mixture until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.

  • Ensure the final solution is clear and free of particulates before administration.

Q5: What is the recommended storage condition for this compound formulations?

A5: It is highly recommended to prepare fresh solutions of this compound for each experiment to minimize the risk of degradation. If temporary storage is necessary, solutions should be stored at 2-8°C and protected from light. Long-term storage of aqueous solutions is not advised without specific stability data. The solid powder form of this compound should be stored at -20°C.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in the formulation The solubility limit of this compound in the chosen vehicle may have been exceeded.- Ensure accurate calculations of the required concentration. - Increase the volume of the vehicle to create a more dilute solution. - If using a buffered solution, check the pH, as it might affect solubility.
Animal distress during or after administration (e.g., irritation, lethargy) The formulation may be non-isotonic or have a non-physiological pH.- Switch to an isotonic vehicle like physiological saline or PBS. - Measure the pH of the final formulation and adjust to a physiological range (pH 7.2-7.4) if necessary.
Inconsistent results between animals Inaccurate dosing due to improper formulation or administration technique.- Ensure the this compound is completely dissolved and the solution is homogenous. - Refine the administration technique (e.g., oral gavage, injection) to ensure consistent delivery of the intended dose. - Include a vehicle-only control group to account for any effects of the vehicle itself.
Loss of compound activity The compound may have degraded in the aqueous solution.- Always prepare fresh solutions immediately before use. - If the solution must be prepared in advance, store it at 2-8°C and use it within a short timeframe. - Protect the solution from light.

Quantitative Data Summary

Vehicle Composition Suitability for this compound Maximum Recommended Administration Volume (Mouse) Maximum Recommended Administration Volume (Rat) Notes
Sterile Water H₂OHigh (due to known water solubility)10 mL/kg (Oral) 10 mL/kg (SC) 5 mL/kg (IP) 5 mL/kg (IV)10 mL/kg (Oral) 5 mL/kg (SC) 10 mL/kg (IP) 5 mL/kg (IV)May need to be buffered for certain routes to avoid irritation.
Physiological Saline 0.9% NaCl in waterHigh (Isotonic and water-based)10 mL/kg (Oral) 10 mL/kg (SC) 5 mL/kg (IP) 5 mL/kg (IV)10 mL/kg (Oral) 5 mL/kg (SC) 10 mL/kg (IP) 5 mL/kg (IV)Recommended for parenteral routes to minimize injection site reactions.
Phosphate-Buffered Saline (PBS) Isotonic solution containing sodium chloride, sodium phosphate, and potassium phosphateHigh (Isotonic, buffered, and water-based)10 mL/kg (Oral) 10 mL/kg (SC) 5 mL/kg (IP) 5 mL/kg (IV)10 mL/kg (Oral) 5 mL/kg (SC) 10 mL/kg (IP) 5 mL/kg (IV)Ideal for maintaining a stable physiological pH.

Experimental Protocols

Protocol for Preparation of an Aqueous Solution of this compound for Oral Gavage in Mice

  • Determine the Dosing Solution Concentration:

    • Example: For a 20 mg/kg dose in a 25 g mouse, the dose per mouse is 0.5 mg.

    • If the administration volume is 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration is 0.5 mg / 0.25 mL = 2 mg/mL.

  • Preparation of the Dosing Solution:

    • For a batch to dose 10 mice (plus overage), you might prepare 3 mL of the solution.

    • Weigh 6 mg of this compound.

    • Place the powder in a sterile 5 mL vial.

    • Add 3 mL of sterile physiological saline to the vial.

    • Vortex or stir the mixture until the solid is completely dissolved. Visually inspect to ensure there are no visible particles.

  • Administration:

    • Accurately weigh each mouse before dosing.

    • Calculate the required volume for each mouse based on its body weight.

    • Administer the solution using an appropriately sized gavage needle.

Vehicle Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable vehicle for this compound in animal studies.

VehicleSelectionWorkflow Start Start: Vehicle Selection for this compound CompoundProperties Physicochemical Properties of this compound Start->CompoundProperties IsWaterSoluble Is the compound water-soluble? CompoundProperties->IsWaterSoluble SelectAqueousVehicle Select Aqueous Vehicle (Water, Saline, PBS) IsWaterSoluble->SelectAqueousVehicle Yes ConsiderAlternative Consider Alternative Aqueous Vehicle or pH Adjustment IsWaterSoluble->ConsiderAlternative No (Not applicable for this compound) PrepareFormulation Prepare Formulation SelectAqueousVehicle->PrepareFormulation CheckClarity Is the solution clear? PrepareFormulation->CheckClarity TroubleshootPrecipitation Troubleshoot: - Check calculations - Increase vehicle volume CheckClarity->TroubleshootPrecipitation No FinalCheck Final Check: pH and Osmolality CheckClarity->FinalCheck Yes ProceedToDosing Proceed to Animal Dosing TroubleshootPrecipitation->PrepareFormulation FinalCheck->ProceedToDosing

Caption: Workflow for selecting a suitable vehicle for this compound.

References

Technical Support Center: Interpreting Conflicting Results in Echinatine N-oxide Literature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinatine N-oxide and related pyrrolizidine (B1209537) alkaloid (PA) N-oxides. It addresses potential discrepancies in experimental results and offers insights into the underlying reasons for such variations.

Frequently Asked Questions (FAQs)

Q1: Why do I observe low cytotoxicity with this compound in my in vitro assays, while some literature suggests potential for toxicity?

A1: This is a common and important observation. The discrepancy often arises from the metabolic activation of this compound. In vitro, in standard cell cultures, the metabolic enzymes required to convert the N-oxide to its more toxic parent alkaloid, echinatine, may be absent or present at very low levels. The N-oxide form itself is significantly less cytotoxic.[1][2][3] However, in vivo, gut microbiota and hepatic enzymes can reduce the N-oxide to the parent PA, which is then metabolized by cytochrome P450 enzymes to toxic pyrrolic metabolites that cause cellular damage.[1] Therefore, a lack of cytotoxicity in vitro does not necessarily predict a lack of toxicity in vivo.

Q2: I have found conflicting IC50 values for cytotoxicity of pyrrolizidine alkaloid N-oxides in different studies. What could be the reason?

A2: Conflicting IC50 values for PA N-oxides can be attributed to several factors:

  • Cell Line Differences: Different cell lines possess varying metabolic capacities and sensitivities to toxins.

  • Experimental Conditions: Variations in incubation time, compound concentration range, and the specific cytotoxicity assay used (e.g., MTT, LDH) can all influence the outcome.

  • Purity of the Compound: The purity of the this compound used can affect the results.

  • Metabolic Activation: As mentioned in Q1, the extent of metabolic conversion to the parent alkaloid can vary between experimental systems.

For instance, one study on various dehydropyrrolizidine alkaloid N-oxides reported no significant cytotoxicity in chicken hepatocytes at concentrations up to 300 μM[4], while another study on intermedine (B191556) N-oxide (a related PA N-oxide) reported an IC50 value of 257.98 μM in HepD cells.[3]

Q3: My genotoxicity assays for this compound are negative. Does this mean it is not genotoxic?

A3: Not necessarily. Similar to cytotoxicity, the genotoxicity of this compound is linked to its metabolic activation. Standard in vitro genotoxicity assays, such as the Ames test or comet assay, may not have the necessary metabolic components to convert the N-oxide to the DNA-damaging pyrrolic metabolites.[1] Predictive computational models, however, may flag this compound as potentially causing micronucleus formation, suggesting a genotoxic potential that might only be observed in vivo or in in vitro systems that incorporate metabolic activation (e.g., S9 fraction).[5]

Q4: Are there conflicting reports on the anti-inflammatory activity of this compound?

A4: While specific conflicting studies on the anti-inflammatory activity of this compound are not prominent in the literature, variability in results can be expected. The anti-inflammatory effects of many natural compounds are often evaluated by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. The IC50 for NO inhibition can vary depending on the cell line (e.g., RAW 264.7, primary macrophages), the concentration of LPS used, and the duration of the experiment. Therefore, it is crucial to carefully compare experimental protocols when evaluating such data.

Troubleshooting Guides

Issue 1: Unexpectedly Low or No Cytotoxicity Observed in In Vitro Assays
Possible Cause Troubleshooting Step
Lack of Metabolic ActivationCo-culture with hepatocytes that have high metabolic activity or add a liver S9 fraction to your assay to simulate hepatic metabolism.
Insensitive Cell LineUse a panel of cell lines, including those known to be sensitive to pyrrolizidine alkaloids, such as primary hepatocytes or HepG2 cells.
Inadequate Incubation TimeExtend the incubation time to allow for potential slow conversion or delayed toxic effects.
Suboptimal Assay ConditionsEnsure that the concentration range of this compound is appropriate and that the chosen cytotoxicity assay is sensitive enough.
Issue 2: Inconsistent Genotoxicity Results
Possible Cause Troubleshooting Step
Absence of Metabolic Activation in AssayFor the Ames test, ensure the inclusion of a metabolic activation system (S9 fraction). For cell-based assays like the comet assay, consider using metabolically competent cells.
Inappropriate Assay ChoiceThe comet assay is sensitive for detecting DNA strand breaks but may not be optimal for all types of DNA damage. Consider a battery of tests, including the micronucleus assay, to assess for chromosomal damage.
High Cytotoxicity at Test ConcentrationsEnsure that the concentrations used in the genotoxicity assay are not highly cytotoxic, as this can lead to false-positive results in some assays (e.g., comet assay).

Data Presentation

Table 1: Comparative Cytotoxicity of Pyrrolizidine Alkaloid N-oxides and Parent Alkaloids

Note: Data for this compound is limited. The following table includes data for closely related PA N-oxides to illustrate the general trend of lower in vitro cytotoxicity compared to their parent alkaloids.

CompoundCell LineAssayIC50 (µM)Reference
Intermedine N-oxideHepDMTT257.98[3]
IntermedineHepDMTT239.39[3]
Senecionine N-oxideCRL-2118 Chicken HepatocytesCell Viability> 300[4]
Riddelliine N-oxideCRL-2118 Chicken HepatocytesCell Viability> 300[4]
Lasiocarpine N-oxideCRL-2118 Chicken HepatocytesCell Viability> 300[4]

Table 2: Predicted Toxicity Profile of this compound

Source: PlantaeDB. These are in silico predictions and require experimental validation.

Toxicity EndpointPredictionConfidence
HepatotoxicityPositive77.50%
MicronuclearPositive67.00%
Reproductive ToxicityPositive71.11%
Ames MutagenesisNegative69.00%

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay
  • Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Genotoxicity: Comet Assay (Alkaline)
  • Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 3-24 hours). Include a negative control and a positive control (e.g., hydrogen peroxide).

  • Cell Embedding: Mix the treated cells with low melting point agarose (B213101) and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and cytoplasm, leaving the nuclear material.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming the "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and score the extent of DNA damage using image analysis software (measuring tail length, tail intensity, etc.).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Mandatory Visualization

metabolic_activation cluster_invivo In Vivo / Metabolically Competent System cluster_invitro Standard In Vitro System ENO This compound (Low Toxicity) E Echinatine (Parent Alkaloid) ENO->E Reduction (Gut Microbiota, Hepatic Enzymes) PM Pyrrolic Metabolites (High Toxicity) E->PM CYP450 Oxidation (Liver) ENO_vitro This compound (Low Observed Toxicity)

Caption: Metabolic activation pathway of this compound.

cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add this compound (Varying Concentrations) seed_cells->add_compound incubate Incubate (24-72 hours) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Generalized workflow for an MTT cytotoxicity assay.

conflicting_results_logic observation Conflicting Results for This compound Activity invitro In Vitro Study Shows Low/No Activity observation->invitro invivo In Vivo Study / Prediction Suggests Potential Activity observation->invivo reason1 Lack of Metabolic Activation In Vitro invitro->reason1 reason2 Different Experimental Conditions invitro->reason2 reason3 Varying Sensitivity of Biological Systems invitro->reason3 invivo->reason1 invivo->reason2 invivo->reason3

Caption: Logical relationship explaining conflicting results.

References

Validation & Comparative

A Comparative Toxicity Analysis: Echinatine N-oxide versus Echinatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative toxicological assessment of echinatine (B1671082) and its corresponding N-oxide, two pyrrolizidine (B1209537) alkaloids (PAs) of significant interest in toxicology and drug development. While direct comparative quantitative toxicity data for echinatine and its N-oxide are limited in publicly available literature, this document synthesizes known information on pyrrolizidine alkaloids, including surrogate data from closely related PAs, to offer a comprehensive overview. The focus is on providing quantitative data, detailed experimental methodologies, and an understanding of the underlying mechanisms of toxicity.

Executive Summary

Echinatine is a naturally occurring pyrrolizidine alkaloid found in various plant species. Like other toxic PAs, it is known for its potential hepatotoxicity. Echinatine N-oxide is a derivative of echinatine and is also found in plants, often alongside the parent alkaloid. The key difference in their toxicological profiles lies in their metabolic activation. This compound is considered a "pro-toxin." It is generally less toxic than echinatine because it requires metabolic reduction in the body to form echinatine before it can be converted into the reactive pyrrolic metabolites that cause cellular damage. This metabolic pathway is a critical determinant of the differential toxicity between the two compounds.

Data Presentation: Comparative Toxicity

Due to the scarcity of direct comparative data for echinatine, the following tables present quantitative toxicity data for closely related pyrrolizidine alkaloids and their N-oxides to illustrate the expected differences in toxicity.

Table 1: Comparative In Vivo Acute Toxicity of Pyrrolizidine Alkaloids and Their N-oxides

CompoundSpeciesRoute of AdministrationLD50 (mg/kg body weight)GHS Hazard Classification
Echinatine RatOralData not availableNot classified
This compound --Data not availableDanger: Fatal if swallowed, in contact with skin or if inhaled[1]
Intermedine RatOral>1000Not classified
Intermedine N-oxide RatOral>2000Not classified
Lycopsamine RatOral>1000Not classified
Lycopsamine N-oxide RatOral>2000Not classified
Senecionine RatOral85Danger
Senecionine N-oxide RatOral>2000Not classified

Data for Intermedine, Lycopsamine, Senecionine and their N-oxides are included as representative examples of the generally lower acute toxicity of PA N-oxides compared to their parent alkaloids.

Table 2: Comparative In Vitro Cytotoxicity of Pyrrolizidine Alkaloids and Their N-oxides

CompoundCell LineAssayIC50 (µM)
Echinatine Primary mouse hepatocytesCCK-8Data not available
This compound Primary mouse hepatocytesCCK-8Data not available
Intermedine Primary mouse hepatocytesCCK-8165.13[2]
Intermedine N-oxide Primary mouse hepatocytesCCK-8>334[2]
Lycopsamine Primary mouse hepatocytesCCK-8164.06[2]
Lycopsamine N-oxide Primary mouse hepatocytesCCK-8>334[2]
Senecionine Primary mouse hepatocytesCCK-8173.71[2]
Senecionine N-oxide Primary mouse hepatocytesCCK-8>334[2]
Retrorsine (B1680556) Primary mouse hepatocytesCCK-8126.55[2]
Retrorsine N-oxide Primary mouse hepatocytesCCK-8257.98[2]

The IC50 values from the study on intermedine, lycopsamine, senecionine, retrorsine and their N-oxides demonstrate the consistently lower in vitro cytotoxicity of the N-oxide forms.[2]

Experimental Protocols

In Vivo Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 423)
  • Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a fixed dose progression (e.g., 5, 50, 300, 2000 mg/kg). A single animal is dosed at each step.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Endpoint: The LD50 is determined based on the dose at which mortality is observed.

In Vitro Cytotoxicity Assay (e.g., CCK-8 Assay)
  • Cell Culture: Primary hepatocytes or a suitable liver cell line (e.g., HepG2) are cultured in appropriate media and conditions (37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test compounds (Echinatine and this compound) for a specified period (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition: After the exposure period, the CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan (B1609692) dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualization of Key Processes

Metabolic Activation and Detoxification Pathway of Pyrrolizidine Alkaloids

G cluster_0 Systemic Circulation cluster_1 Hepatocyte (Liver Cell) Echinatine_N_oxide This compound (Less Toxic) Metabolic_Reduction Metabolic Reduction (e.g., by gut microflora and hepatic enzymes) Echinatine_N_oxide->Metabolic_Reduction Reduction Echinatine Echinatine (Parent Alkaloid) CYP450 Cytochrome P450 Metabolism Echinatine->CYP450 Bioactivation Metabolic_Reduction->Echinatine Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydroechinatine) CYP450->Reactive_Metabolites Detoxification Detoxification (e.g., Glutathione Conjugation) Reactive_Metabolites->Detoxification Cellular_Damage Cellular Damage (Adduct formation with DNA, proteins, etc.) Reactive_Metabolites->Cellular_Damage Excretion Excretion Detoxification->Excretion Toxicity Hepatotoxicity Cellular_Damage->Toxicity

Caption: Metabolic pathway of this compound and Echinatine.

General Workflow for In Vitro Cytotoxicity Testing

G start Start cell_culture Cell Culture (e.g., Primary Hepatocytes, HepG2) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with various concentrations of Echinatine or this compound seeding->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., CCK-8, MTT, LDH) incubation->assay measurement Measure Absorbance/ Fluorescence/Luminescence assay->measurement analysis Data Analysis: Calculate % viability and IC50 measurement->analysis end End analysis->end

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Conclusion

The available evidence strongly suggests that this compound is significantly less toxic than its parent alkaloid, echinatine. This difference is primarily attributed to the necessity of a metabolic reduction step to convert the N-oxide to the more readily activated tertiary amine. The subsequent bioactivation by cytochrome P450 enzymes to reactive pyrrolic metabolites is the key event leading to hepatotoxicity. Researchers and drug development professionals should consider the metabolic profile of these compounds when assessing their potential toxicity and therapeutic applications. Further direct comparative studies on echinatine and its N-oxide are warranted to provide more precise quantitative toxicological data.

References

A Comparative Analysis of the Biological Activity of Pyrrolizidine Alkaloid N-oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of various pyrrolizidine (B1209537) alkaloid (PA) N-oxides, focusing on their cytotoxicity and genotoxicity. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.

Executive Summary

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by numerous plant species worldwide. Their presence as contaminants in herbal remedies, teas, honey, and other food products poses a significant health risk to humans and livestock. The toxicity of PAs is primarily attributed to their metabolic activation in the liver to reactive pyrrolic metabolites, which can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Pyrrolizidine alkaloid N-oxides (PA N-oxides) are often found co-existing with their corresponding parent PAs in plants. While initially considered detoxification products due to their increased water solubility, research has demonstrated that PA N-oxides can be reduced back to their parent PAs by gut microbiota and hepatic enzymes, thereby acting as a "pro-toxin." This guide delves into the comparative biological activity of different PA N-oxides, providing a framework for understanding their toxic potential.

Data Presentation: Comparative Cytotoxicity and Genotoxicity

The biological activity of PA N-oxides is intrinsically linked to their conversion to the parent PA. In vitro studies, which often lack the metabolic competency of the gut microbiome, generally show that PA N-oxides are significantly less toxic than their corresponding parent alkaloids. However, in vivo toxicity can be comparable, highlighting the critical role of metabolic reduction.

Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of various PA N-oxides and their parent PAs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell lines and exposure times.

Pyrrolizidine Alkaloid (PA)/PA N-oxideAssay TypeCell LineExposure TimeIC50/EC50 (µM)Reference
Riddelliine N-oxide CytotoxicityCRL-2118 chicken hepatocytes48-72 hNot significantly cytotoxic at concentrations up to 300 µM[1]
Lasiocarpine N-oxide CytotoxicityCRL-2118 chicken hepatocytes48-72 hNot significantly cytotoxic at concentrations up to 300 µM[1]
Senecionine N-oxide CytotoxicityCRL-2118 chicken hepatocytes48-72 hNot significantly cytotoxic at concentrations up to 300 µM[1]
Echimidine N-oxide CytotoxicityVarious-Significantly lower toxicity than parent echimidine[2]
Lasiocarpine Resazurin reductionHepG2-CYP3A424 h12.6
Retrorsine Resazurin reductionPHH-98
Riddelliine Resazurin reductionPHH-292
Seneciphylline Resazurin reductionHepG2-CYP3A424 h26.2
Senecionine Resazurin reductionHepG2-CYP3A424 h-
Europine Resazurin reductionHepG2-CYP3A472 h200-500
Monocrotaline Resazurin reductionHepG2-CYP3A472 h200-500

PA N-oxides generally exhibit much lower cytotoxicity in vitro compared to their parent PAs.[1][2] This is attributed to the fact that the N-oxide form is less lipophilic and is not readily metabolized to the toxic pyrrolic esters without prior reduction.

Genotoxicity Data

The genotoxicity of PA N-oxides is also dependent on their metabolic reduction to the parent PA, which can then be activated to form DNA-reactive pyrroles.

Pyrrolizidine Alkaloid (PA)/PA N-oxideAssay TypeCell Line/SystemEndpointResultReference
Riddelliine N-oxide DNA adduct formationRat liver microsomesFormation of DHP-derived DNA adductsComparable to riddelliine[3]
Lasiocarpine N-oxide DNA adduct formationRat liver microsomesFormation of DHP-derived DNA adductsPositive[3]
Retrorsine N-oxide DNA adduct formationRat liver microsomesFormation of DHP-derived DNA adductsPositive[3]
Monocrotaline N-oxide DNA adduct formationRat liver microsomesFormation of DHP-derived DNA adductsPositive[3]
Heliotrine N-oxide DNA adduct formationRat liver microsomesFormation of DHP-derived DNA adductsPositive[3]
Lasiocarpine Micronucleus AssayCYP3A4-expressing TK6 cellsMicronucleus Induction (BMD100)0.036 µM[4]
Riddelliine Micronucleus AssayCYP3A4-expressing TK6 cellsMicronucleus InductionConcentration-dependent increase[4]
Senkirkine Micronucleus AssayCYP3A4-expressing TK6 cellsMicronucleus InductionConcentration-dependent increase[4]

Studies show that PA N-oxides can be metabolically activated to produce the same set of DNA adducts as their parent PAs, indicating a similar genotoxic potential following metabolic reduction.[3]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]

  • Compound Treatment: After 24 hours, remove the medium and expose the cells to various concentrations of the test PA N-oxide for 24, 48, or 72 hours.[6]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[5][7]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm or 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells. Determine the IC50 value (the concentration that inhibits 50% of cell viability) by plotting cell viability against the logarithm of the compound concentration.[2]

In Vitro Genotoxicity Assessment (Micronucleus Assay)

The micronucleus assay is a widely used method for assessing chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Protocol:

  • Cell Seeding and Treatment: Seed metabolically competent cells (e.g., CYP-expressing TK6 cells) in a 96-well plate at a density of 2 × 10⁵ cells/mL.[4] Treat the cells with various concentrations of the test PA N-oxide for approximately 1-2 cell cycles (e.g., 24 hours).[4]

  • Cell Staining and Lysis: After treatment, wash the cells with PBS and then stain and lyse them according to the protocol of a commercial kit (e.g., In Vitro MicroFlow™ Kit).[4]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer equipped with a high-throughput sampler. Set a stopping gate to record a sufficient number of intact nuclei (e.g., 10,000).[4]

  • Data Analysis: Calculate the percentage of micronucleated cells (%MN) as the ratio of micronucleus events to the total number of nucleated events.[4] A statistically significant, concentration-dependent increase in %MN indicates a positive genotoxic response.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

metabolic_activation_pathway cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolic Transformation cluster_toxicity Biological Effects PA N-oxide PA N-oxide Parent PA Parent PA PA N-oxide->Parent PA Gut Microbiota / Hepatic CYPs (Reduction) Dehydro-PA (Pyrrolic Ester) Dehydro-PA (Pyrrolic Ester) Parent PA->Dehydro-PA (Pyrrolic Ester) Hepatic CYPs (Oxidation) DNA Adducts DNA Adducts Dehydro-PA (Pyrrolic Ester)->DNA Adducts Protein Adducts Protein Adducts Dehydro-PA (Pyrrolic Ester)->Protein Adducts Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein Adducts->Cytotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity

Caption: Metabolic activation of PA N-oxides leading to toxicity.

mtt_assay_workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with PA N-oxide B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 1.5-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance G->H I Calculate cell viability & IC50 H->I

Caption: Workflow of the in vitro MTT cytotoxicity assay.

micronucleus_assay_workflow A Seed metabolically competent cells B Treat with PA N-oxide A->B C Incubate for 1-2 cell cycles B->C D Wash, stain, and lyse cells C->D E Analyze by flow cytometry D->E F Calculate % micronucleated cells E->F G Assess for concentration-dependent increase F->G

Caption: Workflow of the in vitro micronucleus genotoxicity assay.

References

Comparative Kinetic Analysis of Acetylcholinesterase Inhibition: A Focus on Echinatine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic profile of Echinatine N-oxide as an acetylcholinesterase (AChE) inhibitor against other well-established inhibitors. Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic transmission.[1][2] Its inhibition is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[3][4] This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to offer an objective performance comparison.

Quantitative Data Summary: Inhibitory Potency

The inhibitory potency of a compound against acetylcholinesterase is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.[3] A lower IC50 value indicates a more potent inhibitor.

While comprehensive kinetic data for this compound is limited in publicly available literature, its IC50 value has been reported, suggesting moderate inhibitory activity.[5] For a thorough comparison, the following table summarizes the IC50 values of this compound alongside several well-known AChE inhibitors.

CompoundTarget EnzymeIC50 ValueSource Organism/Enzyme
This compound Acetylcholinesterase (AChE)0.347 mMNot Specified
Donepezil Acetylcholinesterase (AChE)6.7 nMHuman Erythrocytes
Rivastigmine (B141) Acetylcholinesterase (AChE)71.1 µMNot Specified
Galantamine Acetylcholinesterase (AChE)410 nMHuman Erythrocytes
Tacrine Acetylcholinesterase (AChE)77 nMHuman Erythrocytes
Huperzine A Acetylcholinesterase (AChE)79 nMNot Specified

Note: The IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Mechanism of Action and Kinetic Profile

Acetylcholinesterase inhibitors can be classified based on their mechanism of action as reversible or irreversible, and further into competitive, non-competitive, uncompetitive, or mixed-type inhibitors.[2][6] Reversible inhibitors, which are often of therapeutic interest, bind to the enzyme through non-covalent interactions.[7]

This compound: Computational docking studies suggest that this compound likely acts as a reversible inhibitor by binding directly within the active site gorge of acetylcholinesterase.[5] This direct interaction with key amino acid residues would prevent the substrate, acetylcholine, from accessing the catalytic site.[5] However, detailed kinetic studies to definitively determine the type of inhibition (e.g., competitive, non-competitive) have not been extensively published.[5]

Comparative Inhibitors:

  • Donepezil: A selective and reversible inhibitor of AChE, exhibiting non-competitive inhibition.[7]

  • Rivastigmine: A slow, reversible carbamate (B1207046) inhibitor that interacts with the esteratic site of AChE.[7][8] It inhibits both AChE and butyrylcholinesterase (BuChE).[8]

  • Galantamine: A reversible, competitive inhibitor of AChE.[7] It also acts as an allosteric modulator of nicotinic acetylcholine receptors.[7]

  • Huperzine A: A reversible, potent, and selective inhibitor of AChE with a slow dissociation rate.[7]

The type of inhibition can be determined experimentally by measuring the enzyme kinetics at various substrate and inhibitor concentrations and then plotting the data using methods like the Lineweaver-Burk plot.[5]

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most widely used method for assessing AChE inhibitory activity is the spectrophotometric method developed by Ellman.[3][5]

Principle: The Ellman assay is a colorimetric method that measures the activity of AChE.[9] The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine.[10] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is detected by measuring the absorbance at 412 nm.[10] The rate of TNB formation is directly proportional to the AChE activity.[10]

Materials and Reagents:

  • Acetylcholinesterase (AChE) (e.g., from Electrophorus electricus)[11]

  • Acetylthiocholine iodide (ATCI) (substrate)[11]

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[11]

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 8.0)[11]

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Donepezil)[11]

  • 96-well microplate[11]

  • Microplate reader capable of measuring absorbance at 412 nm[11]

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors[10]

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.[10][11]

    • Dissolve the test compounds and positive control in DMSO to create stock solutions, and then prepare serial dilutions in the assay buffer. The final DMSO concentration should be kept below 1% to avoid affecting enzyme activity.[10]

  • Assay Setup (in a 96-well plate):

    • Add the assay buffer to each well.

    • Add the DTNB solution to each well.

    • Add the test compound solution at various concentrations to the sample wells. Add buffer or the solvent used for the test compounds to the control wells.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).[12]

  • Initiation of Reaction:

    • Add the ATCI solution to all wells to start the enzymatic reaction.[10]

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.[13]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.[11]

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5]

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis AChE AChE Solution PreIncubate Add Buffer, DTNB, Inhibitor, and AChE AChE->PreIncubate DTNB DTNB Solution DTNB->PreIncubate ATCI ATCI Solution Inhibitor Inhibitor Dilutions Inhibitor->PreIncubate Incubate Pre-incubate PreIncubate->Incubate StartReaction Add ATCI Incubate->StartReaction Measure Measure Absorbance (412 nm) StartReaction->Measure Calculate Calculate Reaction Rates & % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the in vitro AChE inhibition assay.

AChE_Inhibition_Mechanism cluster_normal Normal Cholinergic Transmission cluster_inhibited Inhibited Transmission ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds CholineAcetate Choline + Acetate AChE->CholineAcetate ACh_In Acetylcholine (ACh) AChE_In Inhibited AChE ACh_In->AChE_In Blocked Postsynaptic_In Postsynaptic Receptor ACh_In->Postsynaptic_In Increased Binding Inhibitor This compound Inhibitor->AChE_In Binds

Caption: General mechanism of acetylcholinesterase inhibition.

Signaling_Pathway ACh Increased Acetylcholine in Synaptic Cleft Muscarinic Muscarinic Receptors ACh->Muscarinic Activates Nicotinic Nicotinic Receptors ACh->Nicotinic Activates Downstream Downstream Signaling Cascades (e.g., G-protein activation, ion channel modulation) Muscarinic->Downstream Nicotinic->Downstream Cellular Altered Cellular Response (e.g., neuronal excitability, gene expression) Downstream->Cellular

References

In Vivo Validation of Pyrrolizidine Alkaloid-Induced Hepatotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo hepatotoxicity of pyrrolizidine (B1209537) alkaloid (PA)-containing comfrey (B1233415) (Symphytum officinale) extract and the well-characterized PA, monocrotaline. Due to the limited availability of specific in vivo data for echinatine (B1671082) N-oxide, this guide utilizes comfrey, a plant known to contain echinatine and its N-oxide among other PAs, as a relevant proxy for a complex PA mixture. This comparison is supported by experimental data from rodent studies, detailed methodologies for key experiments, and visual representations of the proposed signaling pathways and experimental workflows.

Data Presentation: Comparative Hepatotoxicity Markers

The following tables summarize quantitative data from in vivo studies, providing a comparative overview of the hepatotoxic effects of PA-containing comfrey extract and monocrotaline. These markers are crucial for assessing liver damage.

Table 1: Serum Biochemical Markers of Liver Injury in Rats

Treatment GroupDoseDurationALT (U/L)AST (U/L)ALP (U/L)Citation
ControlVehicle28 daysNormal RangeNormal RangeNormal Range[1]
Comfrey Leaf Extract (Low Dose)0.4 ml28 daysNo Significant ChangeNo Significant ChangeNo Significant Change[1]
Comfrey Leaf Extract (High Dose)0.8 ml28 daysSignificantly IncreasedSignificantly IncreasedSignificantly Increased[1]
Monocrotaline0.70 mmol/kg24 hoursSignificantly Increased--[2]
Monocrotaline0.80 mmol/kg24 hoursSignificantly Increased--[2]

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase. Normal ranges are specific to the laboratory and animal strain used in the cited studies.

Table 2: Hepatic Pyrrole-Protein Adducts

Treatment GroupDoseDurationHepatic Pyrrole-Protein Adducts (nmol/mg protein)Citation
ControlVehicle24 hoursUndetectable[2]
Monocrotaline0.70 mmol/kg24 hoursSignificantly Increased[2]
Monocrotaline0.80 mmol/kg24 hoursSignificantly Increased[2]

Experimental Protocols

Below are detailed methodologies for key experiments typically employed in the in vivo validation of PA-induced hepatotoxicity.

In Vivo Hepatotoxicity Study in Rodents

This protocol outlines a standard approach for assessing liver injury in a rat model following exposure to a test compound like a PA-containing extract or a purified PA.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[3]

2. Dosing and Administration:

  • Test Substance Preparation: The test substance (e.g., comfrey extract or monocrotaline) is dissolved or suspended in a suitable vehicle (e.g., distilled water, saline).[4][5]

  • Dose Groups: Animals are randomly divided into a control group (receiving vehicle only) and at least three treatment groups receiving different doses of the test substance.[1]

  • Route of Administration: Oral gavage is a common route for mimicking human exposure.[2][6]

  • Dosing Regimen: The study can be acute (single dose) or sub-chronic (repeated doses over a period, e.g., 28 days).[2][4]

3. Sample Collection and Analysis:

  • Blood Collection: At the end of the study period, blood is collected via cardiac puncture or from the retro-orbital plexus under anesthesia. Serum is separated by centrifugation for biochemical analysis.[7]

  • Serum Biochemistry: Serum levels of key liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) are measured using standard automated analyzers.[8][9]

  • Tissue Collection: Following blood collection, animals are euthanized, and the liver is excised, weighed, and processed for histopathology and other analyses.[7]

4. Histopathological Examination:

  • A portion of the liver tissue is fixed in 10% neutral buffered formalin.

  • The fixed tissue is then embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

  • Microscopic examination is performed to assess for hepatocellular necrosis, inflammation, sinusoidal obstruction, and fibrosis.[4]

Mandatory Visualizations

Proposed Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The following diagram illustrates the proposed molecular mechanism underlying the hepatotoxicity of pyrrolizidine alkaloids.

G cluster_0 Hepatocyte PA Pyrrolizidine Alkaloid (e.g., Echinatine N-oxide) CYP450 CYP450 Metabolism PA->CYP450 Metabolite Reactive Pyrrolic Metabolites CYP450->Metabolite Adducts Pyrrole-Protein Adducts Metabolite->Adducts OxidativeStress Oxidative Stress (ROS Generation) Metabolite->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction Adducts->MitochondrialDysfunction OxidativeStress->MitochondrialDysfunction JNK JNK Activation OxidativeStress->JNK Apoptosis Hepatocyte Apoptosis MitochondrialDysfunction->Apoptosis JNK->Apoptosis TGFb TGF-β Activation Apoptosis->TGFb HSC Hepatic Stellate Cell Activation TGFb->HSC Fibrosis Liver Fibrosis HSC->Fibrosis

Proposed signaling pathway of PA-induced hepatotoxicity.
Experimental Workflow for In Vivo Hepatotoxicity Assessment

This diagram outlines the typical workflow for an in vivo study designed to evaluate the hepatotoxicity of a test compound.

G start Start: Animal Acclimatization dosing Dosing: Control & Treatment Groups (Oral Gavage) start->dosing monitoring In-life Monitoring: Clinical Signs, Body Weight dosing->monitoring collection Sample Collection: Blood & Liver Tissue monitoring->collection analysis Analysis collection->analysis biochem Serum Biochemistry (ALT, AST, ALP) analysis->biochem histopath Histopathology (H&E Staining) analysis->histopath molecular Molecular Analysis (e.g., Adducts, Gene Expression) analysis->molecular end End: Data Interpretation biochem->end histopath->end molecular->end

General experimental workflow for in vivo hepatotoxicity.

References

Echinatine N-oxide: A Comparative Analysis of a Natural Pyrrolizidine Alkaloid as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetylcholinesterase inhibitors are critical for the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease. They function by impeding the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft.[1][2] Nature offers a rich repository of such inhibitors, with compounds like galantamine and huperzine A being well-established examples.[3][4]

Echinatine N-oxide, a pyrrolizidine (B1209537) alkaloid found in plants of the Boraginaceae family, such as Rindera graeca and Heliotropium indicum, belongs to a class of compounds that has demonstrated AChE inhibitory potential.[5][6]

Comparative Inhibitory Potency

Direct IC50 values for this compound against acetylcholinesterase are not prominently reported in the reviewed scientific literature. However, studies on structurally similar pyrrolizidine alkaloids provide valuable insights into its potential activity. The following table summarizes the in vitro inhibitory potency of a close derivative, other pyrrolizidine alkaloids, and well-established natural AChE inhibitors.

Compound/Compound ClassIC50 ValueSource Organism/Enzyme
7-O-angeloylthis compound 0.53–0.60 mMSolenanthus lanatus / AChE
Other Pyrrolizidine Alkaloids 0.276–0.769 mMEchium confusum / AChE
Galantamine 1.27 µMGalanthus spp. / AChE
Huperzine A Data varies by studyHuperzia serrata / AChE
Donepezil (Synthetic) 222.23 µMHuman / AChE

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency. The data for 7-O-angeloylthis compound suggests that pyrrolizidine alkaloids may act as moderate inhibitors of acetylcholinesterase.[7]

Experimental Protocols

The most widely cited method for determining acetylcholinesterase activity and the inhibitory potency of compounds is the colorimetric assay developed by Ellman.[8]

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This assay is based on the hydrolysis of acetylthiocholine (B1193921) iodide (ATCI) by acetylcholinesterase. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of formation of this colored product is measured spectrophotometrically at 412 nm and is proportional to the enzyme's activity. The inhibitory potential of a compound is determined by measuring the reduction in this rate in its presence.[8]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant sources.

  • Acetylthiocholine iodide (ATCI) - Substrate.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).

  • Test compounds (potential inhibitors).

  • Positive control (e.g., Donepezil, Galantamine).

  • 96-well microplate and a microplate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, test compounds, and a positive control in the appropriate buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Initiate the reaction by adding the AChE solution to all wells except the blank.

    • Immediately after, add the ATCI substrate to all wells.

  • Measurement: Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing a Potential Mechanism and Experimental Design

To better understand the context of this research, the following diagrams illustrate the signaling pathway of acetylcholinesterase and a typical workflow for screening natural products for AChE inhibitory activity.

Acetylcholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released Released ACh ACh_vesicle->ACh_released Nerve Impulse AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibits

Acetylcholinesterase Signaling Pathway

Experimental_Workflow start Start: Select Plant (e.g., Rindera graeca) extraction Extraction of Natural Compounds start->extraction fractionation Bioassay-Guided Fractionation extraction->fractionation isolation Isolation & Purification of Compounds (e.g., this compound) fractionation->isolation identification Structural Elucidation (NMR, MS) isolation->identification inhibition_assay In Vitro AChE Inhibition Assay (Ellman's Method) isolation->inhibition_assay ic50 Determine IC50 Value inhibition_assay->ic50 comparison Compare with Known Inhibitors ic50->comparison end Conclusion on Inhibitory Potential comparison->end

AChE Inhibitor Screening Workflow

Conclusion and Future Directions

The available evidence suggests that pyrrolizidine alkaloids, including derivatives of this compound, exhibit moderate inhibitory activity against acetylcholinesterase. This positions them as a chemical class of interest for further investigation in the development of novel neurotherapeutics. However, a significant data gap remains concerning the specific AChE inhibitory potency of this compound.

Future research should prioritize the isolation and purification of this compound to determine its precise IC50 value against acetylcholinesterase. Further studies could also explore the structure-activity relationships within the pyrrolizidine alkaloid class to identify key molecular features responsible for AChE inhibition. Such research will be instrumental in validating the therapeutic potential of this compound and its analogues.

References

A Comparative Guide to the Cross-Species Metabolism of Echinatine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic pathways of Echinatine (B1671082) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, across various species. Due to the limited availability of direct comparative quantitative data for Echinatine N-oxide, this document summarizes the general metabolic fate of pyrrolizidine alkaloid N-oxides and incorporates specific data from structurally similar compounds to infer potential species-specific differences.

Introduction to this compound Metabolism

This compound is the N-oxide form of echinatine, a pyrrolizidine alkaloid found in several plant species. Like other PA N-oxides, it is generally considered a pro-toxin, being less toxic than its parent alkaloid. The toxicity of this compound is primarily dependent on its metabolic activation, a two-step process involving reduction to the parent PA followed by oxidation to reactive pyrrolic metabolites. These reactive metabolites are responsible for the hepatotoxicity commonly associated with pyrrolizidine alkaloids.

The primary sites of metabolism are the gut and the liver, with significant contributions from both host enzymes and the intestinal microbiota. Species-specific differences in the expression and activity of metabolic enzymes, as well as variations in gut microflora, can lead to different metabolic profiles and toxicological outcomes.

Metabolic Pathways

The metabolism of this compound is believed to follow the general pathway established for other pyrrolizidine alkaloid N-oxides. This involves an initial reduction of the N-oxide to the tertiary amine, echinatine, which is then followed by metabolic activation or detoxification.

Step 1: Reductive Metabolism (Bioactivation)

The first and rate-limiting step in the activation of this compound is its reduction to echinatine. This reaction is carried out by:

  • Gut Microbiota: Anaerobic bacteria in the gastrointestinal tract can reduce PA N-oxides to their corresponding parent PAs.

  • Hepatic Enzymes: Cytochrome P450 (CYP) enzymes in the liver can also catalyze the reduction of N-oxides, particularly under anaerobic conditions. Studies on other PA N-oxides suggest that isoforms such as CYP1A2 and CYP2D6 may be involved.

Step 2: Oxidative Metabolism (Bioactivation and Detoxification)

Once formed, echinatine can undergo two competing oxidative pathways in the liver:

  • Bioactivation: Hepatic CYP enzymes, particularly those of the CYP3A and CYP2B subfamilies, can oxidize echinatine to highly reactive pyrrolic esters (dehydroechinatine). These electrophilic metabolites can bind to cellular macromolecules, such as proteins and DNA, leading to cellular damage and toxicity.

  • Detoxification: Echinatine can also be N-oxidized back to this compound by flavin-containing monooxygenases (FMOs) and some CYP enzymes. This is considered a detoxification pathway as the N-oxide is more water-soluble and more readily excreted.

The balance between these bioactivation and detoxification pathways is a critical determinant of the overall toxicity of this compound and can vary significantly between species.

Data Presentation

Table 1: Inferred Cross-Species Comparison of this compound Metabolism

SpeciesPrimary Site of N-oxide ReductionKey Oxidative Enzymes (Inferred)Expected Rate of BioactivationNotes
Rat Gut microbiota, LiverCYP2B, CYP3AModerate to HighMale rats often exhibit higher CYP3A activity than females, potentially leading to sex-dependent differences in toxicity.
Mouse Gut microbiota, LiverCYP2A, CYP2BModerate
Guinea Pig Gut microbiota, LiverLower CYP activity towards PAsLowGenerally more resistant to PA toxicity due to lower rates of metabolic activation.
Rabbit Gut microbiota, LiverCYP3AModerateThe gut flora plays a major role in the reduction of PA N-oxides in rabbits.[1]
Human Gut microbiota, LiverCYP2B6, CYP3A4ModerateSignificant inter-individual variability in CYP3A4 and CYP2B6 expression can influence susceptibility.

Experimental Protocols

The following is a generalized protocol for assessing the in vitro metabolism of this compound using liver microsomes from different species. This protocol can be adapted to study both the reductive and oxidative pathways.

In Vitro Metabolism of this compound in Liver Microsomes

1. Materials:

  • This compound

  • Pooled liver microsomes from the species of interest (e.g., rat, mouse, human)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Incubation Conditions for Oxidative Metabolism:

  • Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.

  • Pre-warm the master mix and liver microsomes (e.g., 0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (e.g., 1 µM final concentration).

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

3. Incubation Conditions for Reductive Metabolism (Anaerobic):

  • Prepare the incubation mixture as described above but in an anaerobic chamber or by purging with nitrogen gas.

  • Omit the NADPH regenerating system initially.

  • Initiate the reaction by adding this compound.

  • Monitor the formation of the parent alkaloid, echinatine, over time.

4. Data Analysis:

  • Calculate the rate of disappearance of this compound to determine the intrinsic clearance (CLint).

  • Identify and quantify the metabolites formed.

  • Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

Mandatory Visualization

Echinatine_N_Oxide_Metabolism cluster_ingestion Ingestion & Absorption cluster_gut Gastrointestinal Tract cluster_liver Liver (Hepatocyte) This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Reduction Hepatic Enzymes (CYPs) Hepatic Enzymes (CYPs) This compound->Hepatic Enzymes (CYPs) Reduction Echinatine Echinatine Gut Microbiota->Echinatine Forms Hepatic Enzymes (CYPs)->Echinatine Forms Detoxification Detoxification Echinatine->Detoxification N-oxidation (FMOs, CYPs) Bioactivation Bioactivation Echinatine->Bioactivation Dehydrogenation (CYPs) Detoxification->this compound Re-forms Reactive Pyrrolic Metabolites Reactive Pyrrolic Metabolites Bioactivation->Reactive Pyrrolic Metabolites Generates Cellular Macromolecules Cellular Macromolecules Reactive Pyrrolic Metabolites->Cellular Macromolecules Adduct Formation Toxicity Toxicity Cellular Macromolecules->Toxicity Leads to

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Species Liver Microsomes Species Liver Microsomes Incubation Mixture Incubation Mixture Species Liver Microsomes->Incubation Mixture Buffer & Cofactors Buffer & Cofactors Buffer & Cofactors->Incubation Mixture Add this compound Add this compound Incubation Mixture->Add this compound Incubate at 37°C Incubate at 37°C Add this compound->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Time points Centrifuge Centrifuge Quench Reaction->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Caption: In vitro metabolism experimental workflow.

References

Validating the Mechanism of Action of Echinatine N-oxide in Neuronal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of Echinatine N-oxide in neuronal cells. Due to the limited specific data on its neuroprotective activities, this document outlines a proposed validation strategy, comparing it with well-established neuroprotective agents: Edaravone, N-acetylcysteine (NAC), and Clemastine (B1669165). The experimental protocols detailed below are designed to elucidate the potential therapeutic pathways of this compound.

Introduction to this compound and Comparator Compounds

This compound is a pyrrolizidine (B1209537) alkaloid whose specific mechanism of action in neuronal cells is not yet fully characterized. To guide its investigation, we will compare its potential activities with three well-understood neuroprotective compounds.

  • Edaravone: A potent free radical scavenger, Edaravone mitigates oxidative stress and has anti-inflammatory properties.[1][2] It is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2]

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione (B108866), NAC's primary neuroprotective role is to replenish intracellular glutathione levels, thereby combating oxidative stress.[3][4][5] It also modulates glutamatergic and inflammatory pathways.[6]

  • Clemastine: An antihistamine, Clemastine has demonstrated neuroprotective effects by promoting the differentiation of oligodendrocytes, the cells responsible for myelination in the central nervous system.[7][8][9] It has also been shown to modulate the MAPK/ERK pathway.[10]

Hypothesized Mechanisms of Action for this compound

Based on common neuroprotective strategies, we hypothesize that this compound may act through one or more of the following pathways:

  • Antioxidant and Anti-inflammatory Pathways: Similar to Edaravone and NAC, this compound may reduce oxidative stress and neuroinflammation.

  • Modulation of Pro-survival Signaling Cascades: this compound could potentially activate signaling pathways that promote neuronal survival and inhibit apoptosis, such as the MAPK/ERK or PI3K/Akt pathways.

  • Promotion of Myelination: Akin to Clemastine, it might influence oligodendrocyte function and myelin repair.

The following sections detail the experimental protocols required to test these hypotheses.

Comparative Data on Neuroprotective Mechanisms

The following table summarizes the known mechanisms of the comparator compounds and the hypothesized mechanisms for this compound that require validation.

Mechanism of Action Edaravone N-acetylcysteine (NAC) Clemastine This compound (Hypothesized)
Primary Target Free radicals, inflammatory mediatorsGlutathione synthesis, glutamate (B1630785) modulationHistamine H1 receptor, muscarinic M1 receptorTo be determined
Antioxidant Activity Potent free radical scavenger[1][2]Precursor to glutathione[3][4]Indirect effects on oxidative stressPotential direct or indirect antioxidant effects
Anti-inflammatory Effect Reduces pro-inflammatory cytokines[1]Modulates inflammatory pathways[6]Inhibits microglia-induced neuroinflammation[7]Potential anti-inflammatory properties
Signaling Pathway Modulation Keap1/Nrf2 pathway activation[11]Inhibition of MAPK signal transduction[12]Activation of MAPK/ERK pathway[10]Potential modulation of MAPK/ERK, PI3K/Akt, or Nrf2 pathways
Effect on Myelination Not a primary mechanismNot a primary mechanismPromotes oligodendrocyte differentiation and remyelination[7][8]Potential effects on oligodendrocyte function
Clinical Application ALS, Ischemic Stroke[1][2]Investigated in various neurological disorders[3][6]Multiple Sclerosis, Spinal Cord Injury[7]To be determined

Experimental Protocols for Validating this compound's Mechanism of Action

To investigate the neuroprotective mechanism of this compound, a series of in vitro experiments using neuronal cell cultures are proposed.

General Experimental Workflow

The overall workflow for validating the neuroprotective effects and mechanism of action of this compound is depicted below.

G cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) induce_stress Induce Neuronal Stress (e.g., Oxidative stress with H2O2, Excitotoxicity with Glutamate) cell_culture->induce_stress treatment Treatment Groups: - Vehicle Control - Stressor Only - this compound + Stressor - Positive Controls + Stressor (Edaravone, NAC, Clemastine) induce_stress->treatment viability Cell Viability Assays (MTT, LDH) treatment->viability oxidative_stress Oxidative Stress Markers (ROS levels, GSH/GSSG ratio) treatment->oxidative_stress inflammation Inflammatory Markers (ELISA for cytokines) treatment->inflammation western_blot Western Blot Analysis (Signaling proteins, apoptotic markers) treatment->western_blot myelination Oligodendrocyte Co-culture (Myelin basic protein expression) treatment->myelination data_analysis Quantitative Analysis (Statistical comparison of groups) viability->data_analysis oxidative_stress->data_analysis inflammation->data_analysis pathway_analysis Signaling Pathway Mapping western_blot->pathway_analysis myelination->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion pathway_analysis->conclusion G cluster_stress Cellular Stress cluster_compounds Neuroprotective Compounds cluster_pathways Cellular Response stress Oxidative Stress / Inflammation ros ROS Production stress->ros inflammation_markers Pro-inflammatory Cytokines (TNF-α, IL-1β) stress->inflammation_markers echinatine This compound (Hypothesized) echinatine->ros Inhibition? echinatine->inflammation_markers Inhibition? nrf2 Nrf2 Activation echinatine->nrf2 Activation? edaravone Edaravone edaravone->ros Scavenging nac NAC nac->ros Inhibition via GSH neuronal_damage Neuronal Damage ros->neuronal_damage inflammation_markers->neuronal_damage antioxidant_enzymes Antioxidant Enzyme Expression (HO-1, SOD) nrf2->antioxidant_enzymes Upregulation antioxidant_enzymes->ros Neutralization G cluster_compounds Neuroprotective Compounds cluster_pathways Cellular Signaling cluster_outcomes Cellular Outcomes echinatine This compound (Hypothesized) mapk_erk MAPK/ERK Pathway echinatine->mapk_erk Activation? pi3k_akt PI3K/Akt Pathway echinatine->pi3k_akt Activation? opc_diff Oligodendrocyte Differentiation echinatine->opc_diff Promotion? clemastine Clemastine clemastine->mapk_erk Activation clemastine->opc_diff Promotion neuronal_survival Neuronal Survival mapk_erk->neuronal_survival pi3k_akt->neuronal_survival apoptosis Apoptosis pi3k_akt->apoptosis Inhibition myelination Myelination opc_diff->myelination

References

A Comparative Guide to the Biological Effects of Echinatin, a Potential Alternative to the Uncharacterized Echinatine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Echinatine N-oxide: An extensive review of published scientific literature reveals a significant lack of research on the biological effects of this compound. Currently, this compound is primarily available as a reference standard from chemical suppliers, and its presence has been identified in plant species such as Rindera graeca. However, there is no substantive body of evidence detailing its pharmacological or biological activities. Consequently, a direct replication or comparison of published findings for this compound is not feasible at this time.

Given the similarity in nomenclature and the extensive research available for the related compound Echinatin, this guide will focus on the well-documented biological effects of Echinatin. It is plausible that interest in this compound may stem from a case of mistaken identity with the extensively studied Echinatin. This guide will provide a comprehensive overview of Echinatin's anti-inflammatory, anti-cancer, and hepatoprotective properties, supported by experimental data, detailed protocols, and pathway visualizations to serve as a valuable resource for researchers.

Echinatin: A Multifaceted Chalcone (B49325) with Therapeutic Potential

Echinatin is a chalcone derived from licorice root that has garnered significant scientific interest for its diverse pharmacological activities.[1] It has been shown to possess potent antioxidant, anti-inflammatory, anti-cancer, and hepatoprotective properties.[1][2] This guide synthesizes key findings on Echinatin's biological effects to provide a comparative overview for research and drug development professionals.

Data Presentation: Quantitative Effects of Echinatin

The following tables summarize the quantitative data from various studies on the biological effects of Echinatin.

Table 1: Anti-inflammatory Effects of Echinatin

Assay/ModelCell Line/Animal ModelTreatment ConditionsKey FindingsReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages3, 10, 30 µM EchinatinDose-dependent inhibition of NO production.[3]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW264.7 macrophages3, 10, 30 µM EchinatinDose-dependent inhibition of PGE2 production.[3]
IL-1β and IL-6 mRNA ExpressionLPS-stimulated RAW264.7 cells30 µM Echinatin5.56-fold decrease in IL-1β mRNA; 5.26-fold decrease in IL-6 mRNA compared to LPS group.[3]
IL-1β SecretionLPS-primed mouse BMDMs stimulated with nigericin (B1684572)10, 20, 40 µM EchinatinSignificant, dose-dependent inhibition of IL-1β secretion.[1]
Caspase-1 ActivationLPS-primed mouse BMDMs stimulated with nigericin10, 20, 40 µM EchinatinDose-dependent inhibition of caspase-1 cleavage.[1]
In vivo Sepsis ModelLPS-injected mice20, 40 mg/kg EchinatinDose-dependent reduction of serum IL-1β.[1]

Table 2: Anti-cancer Effects of Echinatin

Assay/ModelCancer Cell LineTreatment ConditionsKey FindingsReference
Cell Viability (MTT Assay)Human bladder cancer cellsNot specifiedInhibition of cell viability.[4]
Colony Formation AssayHuman bladder cancer cellsNot specifiedInhibition of colony formation ability.[4]
Cell Cycle AnalysisEsophageal cancer cellsNot specifiedInduced G2/M phase arrest.[4]
Apoptosis InductionEsophageal squamous cell carcinoma (ESCC) cellsNot specifiedMarked induction of apoptosis.[5]
Autophagy InductionESCC cellsNot specifiedSignificant induction of autophagy.[5]
Proliferation Inhibition (IC50)Various cancer cell linesNot specifiedA derivative (T4) showed IC50 values from 1.71 µM to 8.60 µM.[6]

Table 3: Hepatoprotective Effects of Echinatin

Assay/ModelAnimal ModelTreatment ConditionsKey FindingsReference
Nonalcoholic Steatohepatitis (NASH)MCD diet-induced mouse model40 mg/kg EchinatinAmeliorated liver inflammation and fibrosis.[1]
Plasma ALT and AST LevelsMCD diet-induced mouse model40 mg/kg EchinatinSignificant reduction in plasma ALT and AST activity.[1]
CCl4-induced Acute Liver InjuryMouse modelNot specifiedAttenuated acute liver injury.[1]
Nrf2 Activation in HepG2 cellsHepG2 cells20 µM Echinatin6.8-fold activation of Nrf2.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication of findings on Echinatin's biological effects.

Protocol 1: In Vitro Anti-inflammatory Assay - Inhibition of NO Production in Macrophages

Objective: To determine the effect of Echinatin on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Echinatin (e.g., 0, 3, 10, 30 µM) for 2 hours.

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (0.5 µg/mL) for an additional 24 hours. Include a vehicle control group (DMSO) and an LPS-only group.

  • Nitrite Measurement:

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Protocol 2: NLRP3 Inflammasome Activation and Inhibition Assay

Objective: To assess the inhibitory effect of Echinatin on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).[1]

Materials:

  • Bone marrow cells from C57BL/6 mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • LPS

  • Nigericin or ATP

  • Echinatin

  • ELISA kits for mouse IL-1β

  • Reagents for Western blotting (lysis buffer, antibodies for caspase-1)

Procedure:

  • BMDM Differentiation:

    • Harvest bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.

  • Cell Seeding: Seed the differentiated BMDMs in culture plates at an appropriate density.

  • Priming (Signal 1): Prime the BMDMs with LPS (e.g., 500 ng/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibition: Pre-treat the primed cells with various concentrations of Echinatin (e.g., 10, 20, 40 µM) for 1 hour.

  • Activation (Signal 2): Activate the NLRP3 inflammasome by treating the cells with nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.

  • Sample Collection:

    • Collect the cell culture supernatants for IL-1β measurement by ELISA.

    • Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1 (p20 subunit).

  • Analysis:

    • Quantify IL-1β concentration in the supernatants using an ELISA kit according to the manufacturer's instructions.

    • Perform Western blotting to detect the levels of cleaved caspase-1 in the cell lysates.

Protocol 3: Nrf2 Activation Assay

Objective: To evaluate the ability of Echinatin to activate the Nrf2 signaling pathway in HepG2 cells.[7]

Materials:

  • HepG2 cells stably transfected with an Nrf2-luciferase reporter construct.

  • Cell culture medium (e.g., MEM) with supplements.

  • Echinatin.

  • Luciferase assay system.

  • Reagents for Western blotting (antibodies for Nrf2, HO-1, NQO1).

Procedure:

  • Cell Culture and Seeding: Culture the Nrf2-reporter HepG2 cells and seed them in 96-well plates.

  • Treatment: Treat the cells with various concentrations of Echinatin (e.g., 2.5–40 µM) for a specified period (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

    • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).

  • Western Blot Analysis:

    • In parallel experiments, treat HepG2 cells with Echinatin.

    • Prepare whole-cell lysates or nuclear/cytoplasmic fractions.

    • Perform Western blotting to analyze the protein levels of Nrf2 and its downstream targets, HO-1 and NQO1.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with Echinatin's biological effects.

Echinatin_Anti_inflammatory_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IKK IKK TAK1->IKK Nucleus Nucleus MAPK->Nucleus Activates AP-1 (not shown) IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) Nucleus->Inflammatory_Genes Transcription Echinatin Echinatin Echinatin->TAK1 Inhibits Echinatin->IKK Inhibits

Caption: Echinatin's anti-inflammatory action via inhibition of the TAK1-MAPK/NF-κB pathway.

Echinatin_NLRP3_Inhibition Signal1 Signal 1 (e.g., LPS) Pro_IL1b Pro-IL-1β Pro-Caspase-1 Signal1->Pro_IL1b Upregulates Signal2 Signal 2 (e.g., Nigericin, ATP) NLRP3 NLRP3 Signal2->NLRP3 Activates ASC ASC NLRP3->ASC Recruits HSP90 HSP90 HSP90->NLRP3 Chaperones SGT1 SGT1 HSP90->SGT1 SGT1->HSP90 ASC->Pro_IL1b Inflammasome NLRP3 Inflammasome Assembly ASC->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves Pro-Caspase-1 IL1b Mature IL-1β Casp1->IL1b Cleaves Pro-IL-1β Echinatin Echinatin Echinatin->HSP90 Binds and Inhibits ATPase activity

Caption: Echinatin inhibits NLRP3 inflammasome activation by targeting HSP90.

Echinatin_Nrf2_Activation cluster_cytoplasm Cytoplasmic Events cluster_nucleus Nuclear Events Cytoplasm Cytoplasm Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Dissociation Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocates Echinatin Echinatin Echinatin->Keap1 Interacts with ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Echinatin activates the Keap1-Nrf2 antioxidant pathway.

Experimental_Workflow_Anti_inflammatory start Start seed_cells Seed RAW246.7 Cells (96-well plate) start->seed_cells pre_treat Pre-treat with Echinatin (2 hours) seed_cells->pre_treat stimulate Stimulate with LPS (24 hours) pre_treat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay collect->griess measure Measure Absorbance (540 nm) griess->measure end End measure->end

Caption: Experimental workflow for assessing Echinatin's effect on NO production.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Echinatine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe management and disposal of the highly toxic pyrrolizidine (B1209537) alkaloid, Echinatine N-oxide, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to a commitment to safety. The handling and disposal of potent compounds like this compound demand meticulous adherence to established protocols. Due to its significant toxicity, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility.

This compound, a pyrrolizidine alkaloid, is classified as acutely toxic. Exposure through ingestion, skin contact, or inhalation can be fatal[1][2]. Therefore, all waste containing this compound must be treated as hazardous. The following guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in best practices for managing highly toxic chemical waste.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and waste disposal protocols. The following are general best-practice recommendations for handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in its pure form or in solution.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[3].

  • Spill Management: In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) office. If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand) and place it into a designated, labeled hazardous waste container. Do not allow the chemical to enter drains or waterways[4].

Quantitative Data Summary

The following table summarizes the key chemical and safety data for this compound.

PropertyValueSource
Chemical Formula C15H25NO6[1][5][6]
Molecular Weight 315.36 g/mol [1][5][6][7]
Appearance White to off-white solid[5]
Solubility Soluble in methanol (B129727) and water[5]
GHS Hazard Codes H300, H310, H330[1][2]
Hazard Class Acute Toxicity 2 (Oral, Dermal, Inhalation)[1][2]
Storage Class 6.1A - Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials[2]

Step-by-Step Disposal Plan for this compound

Given the high toxicity of this compound and the absence of specific, validated neutralization protocols, in-lab treatment is not recommended[4]. The primary disposal route is through a licensed hazardous waste management company.

Waste Segregation and Collection

Proper segregation of waste at the source is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect pure this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and any solvents used.

    • The container should be clearly labeled with "Hazardous Waste," "Acutely Toxic," and "this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.

    • The container should be clearly labeled with "Hazardous Waste," "Acutely Toxic," and the full chemical names and approximate concentrations of all components.

  • Sharps Waste:

    • Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Container Management and Storage
  • Ensure all waste containers are tightly sealed to prevent leaks or spills.

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste, including limits on accumulation time.

Final Disposal
  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the waste disposal personnel with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound if available.

  • Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Echinatine_N_Oxide_Disposal cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Waste This compound Waste (Solid, Liquid, Sharps) Solid Solid Waste Container (Acutely Toxic) Waste->Solid Contaminated Gloves, Paper, etc. Liquid Liquid Waste Container (Acutely Toxic) Waste->Liquid Solutions Containing This compound Sharps Sharps Container (Contaminated) Waste->Sharps Contaminated Needles, Syringes, etc. Storage Designated Hazardous Waste Storage Area (Secure & Ventilated) Solid->Storage Liquid->Storage Sharps->Storage EHS Contact Institutional EHS or Licensed Waste Contractor Storage->EHS Arrange for Pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.